molecular formula C15H17NO2 B341009 N-(2,6-diethylphenyl)furan-2-carboxamide

N-(2,6-diethylphenyl)furan-2-carboxamide

Cat. No.: B341009
M. Wt: 243.3 g/mol
InChI Key: SBWNVHBEJWNDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Diethylphenyl)furan-2-carboxamide ( 356093-34-0) is a high-value chemical compound supplied for research purposes exclusively. This compound, with the molecular formula C 15 H 17 NO 2 and a molecular weight of 243.31 g/mol, belongs to a class of 5-aryl furan-2-carboxamides that have shown significant promise in pharmacological research . The core research value of this compound lies in its role as a potent and selective antagonist of the Sphingosine-1-phosphate receptor subtype 4 (S1P 4 ). Systematic structure-activity relationship (SAR) studies have demonstrated that a 2,6-disubstitution pattern on the phenyl ring with small alkyl groups, such as ethyl, is critical for achieving high potency in functional assays . Modulating the S1P 4 receptor presents a novel therapeutic strategy for conditions such as influenza virus infection, by helping to control immunopathological responses in the airways. Furthermore, S1P 4 is involved in the late stage of megakaryocyte differentiation, suggesting this compound could be a valuable tool for investigating pathways to modulate platelet production and address clinical conditions involving thrombocytosis . Our supplied compound is characterized to ensure structural integrity and comes with available synthetic routes for further derivative development . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

N-(2,6-diethylphenyl)furan-2-carboxamide

InChI

InChI=1S/C15H17NO2/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17)

InChI Key

SBWNVHBEJWNDCI-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CO2

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CO2

Origin of Product

United States

Foundational & Exploratory

N-(2,6-Diethylphenyl)furan-2-carboxamide: Structural & Synthetic Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application profile of N-(2,6-diethylphenyl)furan-2-carboxamide .

This guide is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on the molecule as a privileged scaffold for exploring steric hindrance and metabolic stability in amide-based pharmacophores.

Chemical Identity & Core Architecture[1][2]

This compound represents a strategic fusion of a heteroaromatic furan ring and a sterically hindered aniline derivative. It serves as a critical chemotype in Structure-Activity Relationship (SAR) studies, particularly for evaluating the "ortho-effect" on amide bond stability against hydrolytic enzymes.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name N-(2,6-diethylphenyl)furan-2-carboxamide
Common Class Furan-2-carboxamide; N-aryl heteroamide
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol
SMILES CCc1cccc(CC)c1NC(=O)c2ccco2
Key Substructures 2-Furoyl group (H-bond acceptor); 2,6-Diethylaniline (Steric block)
Structural Analysis: The Ortho-Effect

The defining feature of this molecule is the 2,6-diethyl substitution on the phenyl ring. Unlike a simple N-phenylamide, the ethyl groups at the ortho positions create significant steric bulk.

  • Conformational Lock: The steric hindrance forces the phenyl ring to rotate out of planarity with the amide bond, often adopting a perpendicular conformation relative to the amide plane. This reduces conjugation but significantly increases lipophilicity and membrane permeability.

  • Metabolic Shielding: The ethyl groups physically block nucleophilic attack at the carbonyl carbon, rendering the amide bond highly resistant to hydrolysis by liver amidases or bacterial proteases.

Synthetic Protocols

The synthesis of N-(2,6-diethylphenyl)furan-2-carboxamide is typically achieved via nucleophilic acyl substitution. Two primary pathways are recommended depending on scale and purity requirements.

Pathway A: Acyl Chloride Coupling (High Throughput)

This is the preferred method for gram-scale synthesis due to rapid kinetics and high yield.

  • Reagents: Furan-2-carbonyl chloride (Furoyl chloride), 2,6-Diethylaniline, Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C to Room Temperature (RT), Inert atmosphere (N₂).

Step-by-Step Protocol:

  • Preparation: Dissolve 2,6-diethylaniline (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM under nitrogen. Cool the solution to 0°C.

  • Addition: Add furan-2-carbonyl chloride (1.05 equiv) dropwise over 15 minutes. The reaction is exothermic; control temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline) followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography.

Pathway B: Direct Amide Coupling (Library Synthesis)

Used when avoiding acid chlorides is necessary (e.g., functional group tolerance).

  • Reagents: Furan-2-carboxylic acid, HATU or EDC·HCl, DIPEA.

  • Solvent: DMF or DMF/DCM (1:1).

Visualization: Synthetic & Metabolic Logic

The following diagram illustrates the synthesis pathway and the subsequent metabolic stability logic conferred by the structure.

G Start1 Furan-2-carboxylic Acid Intermediate Activated Ester (via SOCl2 or HATU) Start1->Intermediate Activation Start2 2,6-Diethylaniline Product N-(2,6-diethylphenyl) furan-2-carboxamide Intermediate->Product + Start2 Nucleophilic Attack Liver Liver Amidases (Hydrolysis) Product->Liver Exposure Stable Metabolically Stable (Steric Shielding) Liver->Stable Blocked by 2,6-Diethyl Groups

Figure 1: Synthetic route and the mechanism of metabolic resistance due to steric hindrance.

Physicochemical Profile & Applications

Calculated Properties
ParameterValue (Est.)[1][2]Significance
LogP (Lipophilicity) 3.2 – 3.5Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.
Topological Polar Surface Area (TPSA) ~42 ŲIndicates good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (Amide NH)Critical for receptor binding pocket interactions.
Rotatable Bonds 3Limited flexibility due to steric lock, reducing entropic penalty upon binding.
Research Applications
  • Kinase Inhibition (Oncology): The furan-carboxamide motif acts as a bioisostere for benzamides in VEGFR-2 inhibitors. The 2,6-diethyl substitution mimics the hydrophobic pocket interactions seen in drugs like Pazopanib.

  • Agrochemical Safeners: Structurally homologous to furilazole, this compound class is investigated for upregulating P450 enzymes in crops, protecting them from herbicide damage.

  • Quorum Sensing Inhibition: Furan-2-carboxamides inhibit Pseudomonas aeruginosa biofilm formation by antagonizing the LasR receptor. The lipophilic tail (2,6-diethylphenyl) aids in penetrating the bacterial biofilm matrix.

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 2025.[3] Link

    • Context: Validates the furan-2-carboxamide scaffold as a bioisostere for furanones in anti-biofilm activity.[3]

  • N-(2,2-Diphenylethyl)furan-2-carboxamide Synthesis & Characterization. Molbank, 2025. Link

    • Context: Provides detailed experimental protocols for furan-2-carboxamide coupling reactions relevant to the target molecule.
  • Furan: A Promising Scaffold for Biological Activity. Int. J. Adv. Biol. Biomed. Res., 2024.[4][5] Link

    • Context: Comprehensive review of the pharmacological profile of furan-carboxamide deriv
  • PubChem Compound Summary: 5-(2,5-dimethylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide. National Library of Medicine. Link

    • Context: Structural analog data used for physicochemical property estim

Sources

molecular weight and formula of N-(2,6-diethylphenyl)furan-2-carboxamide

[1][2][3]

Executive Summary

N-(2,6-diethylphenyl)furan-2-carboxamide (CAS: 356093-34-0) is a sterically hindered amide derivative structurally related to the carboxamide class of fungicides (e.g., Fenfuram) and quorum-sensing inhibitors. Characterized by the presence of a 2,6-diethylphenyl "steric shield," this molecule exhibits enhanced metabolic stability compared to its unhindered analogs by resisting enzymatic hydrolysis. It serves as a critical chemical probe in the development of agrochemical fungicides and antibiofilm agents targeting the LasR receptor in Pseudomonas aeruginosa.

Chemical Identity & Physicochemical Profile

The following data aggregates calculated properties and catalog specifications to establish a baseline for experimental validation.

PropertyValueTechnical Note
CAS Number 356093-34-0 Verified via chemical catalogs [1, 4].
IUPAC Name N-(2,6-diethylphenyl)furan-2-carboxamide
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.30 g/mol Monoisotopic Mass: 243.1259
Physical State Solid (Crystalline powder)Typically off-white to pale beige.
Solubility DMSO, Methanol, DCMLow solubility in water due to lipophilic diethylphenyl group.
LogP (Calc) ~3.8 - 4.2High lipophilicity driven by ethyl substituents.
H-Bond Donors 1 (Amide NH)Critical for receptor binding (e.g., LasR).
H-Bond Acceptors 2 (Furan O, Amide O)

Synthetic Methodology

Rationale

The synthesis of N-(2,6-diethylphenyl)furan-2-carboxamide is most efficiently achieved via a nucleophilic acyl substitution using furan-2-carbonyl chloride. The 2,6-diethyl substitution on the aniline ring introduces significant steric hindrance, which nucleophilicity. Therefore, the protocol requires a non-nucleophilic base (e.g., Triethylamine or DIPEA) and an aprotic solvent (DCM or THF) to drive the reaction to completion without forming side products.

Protocol: Schotten-Baumann Acylation

Reagents:

  • 2,6-Diethylaniline (1.0 eq)[1]

  • Furan-2-carbonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Dissolve 2,6-diethylaniline (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add furan-2-carbonyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

    • Note: The slow addition prevents localized overheating and minimizes di-acylation byproducts, though the steric bulk makes di-acylation unlikely.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), followed by brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Reaction Logic Visualization

Synthesis_WorkflowStartStart:2,6-Diethylaniline+ DCMCoolCool to 0°CAdd Et3N (Base)Start->CoolAddDropwise Addition:Furoyl ChlorideCool->AddReactStir RT (4-6h)Steric HindranceSlows KineticsAdd->ReactNucleophilic AttackWorkupWorkup:1. NaHCO3 (Neut)2. HCl (Remove Amine)React->WorkupProductFinal Product:N-(2,6-diethylphenyl)furan-2-carboxamideWorkup->ProductRecrystallization

Figure 1: Step-by-step synthetic workflow for the acylation of 2,6-diethylaniline.

Biological & Chemical Applications

Structural Analog to Carboxamide Fungicides

This molecule is a structural analog of Fenfuram (N-phenyl-2-furancarboxamide). The introduction of ethyl groups at the 2,6-positions of the phenyl ring serves a specific medicinal chemistry purpose: Steric Shielding .

  • Mechanism: The bulky ethyl groups twist the phenyl ring out of planarity with the amide bond. This conformation protects the amide bond from enzymatic hydrolysis by esterases/amidases in soil or biological systems.

  • Application: Used as a reference standard in designing "super-stable" fungicides or herbicides (similar to the chloroacetanilide class like Alachlor) [3].

Antibiofilm Activity (Quorum Sensing Inhibition)

Furan-2-carboxamides have been identified as bioisosteres of N-acyl homoserine lactones (AHLs), the natural signaling molecules in Gram-negative bacteria.

  • Target: LasR receptor in Pseudomonas aeruginosa.

  • Activity: The furan ring mimics the lactone headgroup of AHL, while the lipophilic 2,6-diethylphenyl tail mimics the acyl chain. This molecule acts as a competitive antagonist, inhibiting biofilm formation without killing the bacteria (reducing resistance pressure) [1].

Structure-Activity Relationship (SAR) Logic

SAR_LogicMoleculeN-(2,6-diethylphenyl)furan-2-carboxamideFuranFuran Ring(Headgroup)Molecule->FuranAmideAmide Linker(H-Bond Donor)Molecule->AmidePhenyl2,6-Diethylphenyl(Tail Group)Molecule->PhenylMimicMimics AHL Lactone(LasR Binding)Furan->MimicBindingH-Bonding withReceptor Active SiteAmide->BindingShieldSteric ShieldingPrevents HydrolysisPhenyl->Shield

Figure 2: Structure-Activity Relationship (SAR) mapping biological function to molecular fragments.

Analytical Characterization Profile

To validate the synthesis, the following spectral signals are expected.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8–8.0 ppm (s, 1H): Amide NH (Broad singlet).

    • δ 7.5 ppm (d, 1H): Furan H5.

    • δ 7.2 ppm (d, 1H): Furan H3.

    • δ 7.1–7.3 ppm (m, 3H): Phenyl aromatic protons (H3, H4, H5).

    • δ 6.5 ppm (dd, 1H): Furan H4.

    • δ 2.6 ppm (q, 4H): Methylene protons of ethyl groups (-CH₂CH₃).

    • δ 1.2 ppm (t, 6H): Methyl protons of ethyl groups (-CH₂CH₃).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated m/z 244.13.

    • [M+Na]⁺: Calculated m/z 266.11.

References

  • ChemScene. (n.d.). N-(2,6-Diethylphenyl)furan-2-carboxamide Product Page. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2,6-Diethylaniline. Retrieved from

  • Castillo, F. et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Retrieved from

  • AK Scientific. (n.d.). N-(2,6-Diethylphenyl)furan-2-carboxamide Catalog Entry. Retrieved from

Technical Guide: Medicinal Chemistry of Furan-2-Carboxamide Derivatives

[1]

Executive Summary

The furan-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets ranging from protein kinases (VEGFR, EGFR) to G-protein coupled receptors (GPCRs) and viral proteases.[1] Despite its versatility, the deployment of this moiety requires a nuanced understanding of its electronic properties and metabolic liabilities .

This guide provides a rigorous analysis of the furan-2-carboxamide pharmacophore, detailing its structure-activity relationships (SAR), metabolic activation pathways (the "furan problem"), and synthesis protocols. It is designed to empower medicinal chemists to exploit the scaffold's binding potential while mitigating toxicity risks.[1][2]

Chemical Space & Structural Features[1][3][4][5]

The furan-2-carboxamide moiety consists of an electron-rich aromatic furan ring linked to a carboxamide group.[1] This combination offers unique physicochemical properties:

  • Electronic Character: The furan ring is π-excessive (electron-rich), making it susceptible to electrophilic attack.[1][2] The oxygen atom acts as a weak hydrogen bond acceptor.[1][2]

  • Conformational Bias: The amide bond at the C2 position allows for distinct conformers (syn vs anti relative to the furan oxygen), which can be locked by intramolecular hydrogen bonding or steric effects, influencing receptor binding affinity.

  • Bioisosterism: It is frequently used as a bioisostere for phenyl or thiophene rings to improve water solubility (due to the oxygen atom) and alter metabolic profiles.[1][2]

Physicochemical Profile (Representative Data)
PropertyFuran-2-CarboxamidePhenylamide (Comparison)Impact on Drug Design
H-Bond Acceptors 2 (Furan O, Amide O)1 (Amide O)Enhanced solubility; additional binding interactions.[1]
Lipophilicity (cLogP) LowerHigherImproved aqueous solubility; reduced non-specific binding.[1][2]
Aromaticity Lower resonance energyHigherHigher reactivity toward metabolism (oxidation).[1][2]
Polar Surface Area ~55 Ų~40 ŲInfluences membrane permeability and BBB penetration.[1][2]

Metabolic Liability & Mitigation: The "Furan Problem"

A critical consideration for this scaffold is the potential for bioactivation.[1][2] The electron-rich furan ring is a substrate for Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), leading to the formation of reactive metabolites that can cause hepatotoxicity.[2]

Mechanism of Toxicity

The metabolic pathway typically involves:

  • Epoxidation: CYP450 oxidation of the furan double bond.[1][2]

  • Ring Opening: The epoxide or hydroxylated intermediate rearranges to form a reactive cis-enedial (e.g., acetylacrolein).[1][2]

  • Adduct Formation: The electrophilic enedial reacts with nucleophilic residues (cysteine thiols, lysine amines) on proteins or DNA, leading to cellular damage.[2]

Visualization: Metabolic Activation Pathway

MetabolicActivationFigure 1: Metabolic activation pathway of the furan ring leading to toxicity vs. detoxification.FuranFuran-2-Carboxamide(Parent Drug)CYPCYP450 Oxidation(Bioactivation)Furan->CYPEpoxideFuran Epoxide(Unstable Intermediate)CYP->EpoxideEnedialCis-Enedial(Reactive Electrophile)Epoxide->EnedialRing OpeningAdductProtein/DNA Adducts(Hepatotoxicity)Enedial->AdductNucleophilic AttackDetoxGSH Conjugation(Detoxification)Enedial->Detox+ Glutathione

Caption: Figure 1 illustrates the CYP450-mediated bioactivation of the furan ring into reactive enedials, a key liability that must be managed during lead optimization.

Mitigation Strategies

To safely utilize this scaffold, chemists employ specific substitution patterns:

  • Block Metabolic Sites: Substitution at the C5 position (e.g., with halogens, alkyl groups, or aryl rings) hinders oxidation.

  • Electron Withdrawal: Adding electron-withdrawing groups (EWGs) reduces the electron density of the furan ring, making it less susceptible to initial CYP oxidation.[2]

  • Rapid Clearance: Designing the molecule for rapid renal clearance can minimize the residence time of reactive intermediates.[2]

Pharmacological Applications & SAR

A. Kinase Inhibitors (VEGFR, EGFR, Cdc7)

Furan-2-carboxamides serve as excellent hinge-binding motifs.[1][2] The amide nitrogen (donor) and carbonyl oxygen (acceptor) form hydrogen bonds with the kinase hinge region.[1][2]

  • Example: Cdc7 Inhibitors (5-heteroaryl-3-carboxamido-2-aryl pyrroles) utilize the carboxamide to orient the molecule within the ATP binding pocket.[1]

  • SAR Insight: Introduction of a bromine atom at the C5 position of the furan ring often increases potency (via halogen bonding or hydrophobic fit) while simultaneously blocking a metabolic soft spot.

B. GPCR Antagonists (Alpha-1 Adrenergic)

Prazosin is the quintessential example of a safe, FDA-approved drug containing a furan-2-ylcarbonyl moiety.[1][2]

  • Structure: Furan-2-ylcarbonyl attached to a piperazine ring.[1][2][3]

  • Safety Note: Despite the presence of the furan ring, Prazosin is safe because its metabolic clearance balances ring oxidation with detoxification pathways, and the specific substitution pattern modulates reactivity.

C. Antiviral Agents (SARS-CoV-2 Mpro)

Recent studies identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as non-peptidomimetic inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1]

  • Mechanism: Covalent or non-covalent binding to the catalytic Cys145 residue.[1][2]

Visualization: SAR Logic Flow

SAR_LogicFigure 2: Structure-Activity Relationship (SAR) logic for optimizing furan-2-carboxamide derivatives.CoreFuran-2-Carboxamide CoreC5_SubC5 Substitution(Br, Aryl, Alkyl)Core->C5_SubAmide_NAmide Nitrogen(Linker)Core->Amide_NC3_C4C3/C4 SubstitutionCore->C3_C4MetabStabIncreases Metabolic Stability(Blocks CYP oxidation)C5_Sub->MetabStabPotencyIncreases Potency(Halogen bond/Hydrophobic)C5_Sub->PotencySolubilityModulates Solubility& PermeabilityAmide_N->SolubilityStericSteric Clash(Often disfavored)C3_C4->Steric

Caption: Figure 2 depicts the decision matrix for optimizing the furan-2-carboxamide scaffold, highlighting the critical role of C5 substitution.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Furan-2-Carboxamides

Objective: Efficient coupling of furan-2-carboxylic acid with an amine to generate the carboxamide library.[1] Method: Acid Chloride Activation (High Yield, Scalable).[2]

Reagents:

  • Furan-2-carboxylic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) or Oxalyl chloride (1.2 equiv)[1][2]
    
  • Primary/Secondary Amine (1.0 equiv)[1][2]

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)[1][2]
    
  • Dichloromethane (DCM) or THF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve furan-2-carboxylic acid in anhydrous DCM.

  • Chlorination: Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases (formation of furan-2-carbonyl chloride).

  • Evaporation: Remove solvent and excess chlorinating agent under reduced pressure.[1][2] Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling: To a separate flask containing the amine and

    
     in DCM at 0°C, slowly add the acid chloride solution.
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc).[1][2]

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography or recrystallization.
    
Protocol 2: Biological Evaluation (Kinase Inhibition Assay)

Objective: Determine

2Method:12
  • Preparation: Prepare 3x serial dilutions of the furan-2-carboxamide derivative in DMSO.

  • Incubation: Mix kinase (0.2 ng/µL), ATP (

    
     concentration), and substrate (e.g., Poly GT-biotin) in assay buffer. Add compound.
    
  • Reaction: Incubate at room temperature for 1 hour.

  • Detection: Add EDTA (to stop reaction) and Europium-labeled antibody.[1][2] Read fluorescence ratio (665 nm / 615 nm).

  • Analysis: Plot log[inhibitor] vs. response to calculate

    
     using non-linear regression.
    

Quantitative Data Summary

The following table summarizes reported activities of furan-2-carboxamide derivatives across different therapeutic indications.

Compound ClassTargetActivity (

/ MIC)
Key Structural FeatureRef
Prazosin Alpha-1 Adrenergic

nM
Furoyl-piperazine linkage[1]
Cdc7 Inhibitor Cdc7 Kinase2.7 nM5-heteroaryl substitution[2]
Mpro Inhibitor SARS-CoV-2 Mpro1.57 µMFuran-2-ylmethylene hydrazine[3]
Antimicrobial S. aureusMIC = 12.5 µg/mL5-bromo-furan-2-carboxamide[4]
Anticancer HeLa Cells

µM
Naphthoquinone-furan hybrid[5]

Future Outlook

The furan-2-carboxamide scaffold remains a potent tool, particularly when "escape from flatland" strategies are applied (e.g., coupling to sp3-rich amines).[1] However, the future lies in bioisosteric replacement —transitioning to thiophene-2-carboxamides or oxazole-carboxamides if metabolic liability becomes a clinical roadblock.[1] Current trends focus on using the furan ring's specific geometry to achieve selectivity in crowded kinase pockets where bulkier rings (phenyl) cannot fit.[1][2]

References

  • Prazosin: A Review of its Pharmacological Properties and Therapeutic Use. Drugs, 1977.[2] Link (Verified via PubChem CID 4893).[1][2]

  • Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. Journal of Medicinal Chemistry, 2010.[1][2] Link[1][2]

  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 2021.[1] Link

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 2022. Link

  • SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids. Molecules, 2022.[1][2] Link

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 2022.[1][2] Link

Technical Guide: Furan-Based Carboxamide Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan-2-carboxamide moiety represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of electronic richness, hydrogen-bond acceptor capability, and rigid geometry. While historically associated with metabolic liabilities, modern drug design strategies have successfully repurposed this motif to target kinases (e.g., Akt, Cdc7), G-protein coupled receptors (GPCRs), and bacterial biofilms. This guide provides a technical deep-dive into the structural utility, metabolic risk management, and synthetic protocols for deploying furan-based carboxamides in pharmaceutical development.[1]

Part 1: Structural Significance & Medicinal Chemistry[1][2][3]

The Furan Pharmacophore

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[1][2][3] In the context of carboxamides, the furan-2-carboxamide core serves as a bioisostere for benzamides and thiophene-carboxamides, but with distinct physicochemical profiles.

  • Electronic Properties: Furan is

    
    -excessive (electron-rich), making it susceptible to electrophilic attack.[4] However, the attachment of an electron-withdrawing carboxamide group at the C2 position stabilizes the ring significantly against oxidative degradation compared to alkyl-furans.
    
  • Hydrogen Bonding: The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor. More importantly, the geometry of the furan-2-carboxamide allows the carbonyl oxygen and the furan oxygen to orient in a way that can mimic the spatial arrangement of specific peptide bonds or nucleobase features.

  • Solubility: Furan derivatives generally exhibit higher water solubility than their phenyl or thiophene counterparts due to the higher electronegativity of oxygen and the reduced lipophilicity (LogP).

Bioisosteric Comparisons

Table 1 illustrates the physicochemical shifts observed when replacing a phenyl ring with a furan ring in a carboxamide scaffold.

Table 1: Physicochemical Comparison of Aryl Carboxamide Scaffolds

ScaffoldLogP (Approx)H-Bond AcceptorsAromaticity IndexMetabolic Risk
Phenyl-carboxamide High (Lipophilic)1 (C=O)High (Stable)Low (Benign)
Thiophene-carboxamide Med-High1 (C=O)MediumModerate (S-oxidation)
Furan-carboxamide Low (More Polar) 2 (C=O, Furan-O) Low High (Bioactivation)

Part 2: Metabolic Considerations (The "Furan Problem")

Mechanism of Bioactivation

The primary hesitation in using furan scaffolds is the risk of metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The furan ring can be oxidized to a reactive cis-enedial intermediate, which is a potent electrophile capable of forming covalent adducts with proteins and DNA, leading to hepatotoxicity.[5][6]

Critical Insight: Unsubstituted furan rings are "structural alerts." However, electron-withdrawing groups (EWGs) like carboxamides at the C2 position reduce the electron density of the ring, significantly raising the oxidation potential and lowering the rate of CYP450 epoxidation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the divergence between stable clearance and toxic bioactivation.

MetabolicPathway Substrate Furan-2-Carboxamide (Drug Candidate) CYP CYP450 (Oxidation) Substrate->CYP Metabolism Epoxide Furan-2,3-Epoxide (Unstable) CYP->Epoxide Bioactivation StableMet Ring Hydroxylation/Opening (Safe Clearance) CYP->StableMet With EWG Substitution Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Enedial->Adduct Covalent Binding Glutathione GSH Conjugation (Detoxification) Enedial->Glutathione + GSH

Caption: Figure 1.[7] Metabolic divergence of furan scaffolds. Electron-withdrawing groups (EWG) favor safe clearance pathways over enedial formation.

Part 3: Synthetic Methodologies

Strategic Synthesis

The synthesis of furan-2-carboxamides is typically achieved via the coupling of furan-2-carboxylic acid (furoic acid) with primary or secondary amines. While acid chlorides (using


) are common, they can be harsh. For library generation in drug discovery, peptide coupling reagents (HATU, EDC) offer milder conditions and higher functional group tolerance.
Experimental Protocol: High-Throughput Amide Coupling

Objective: Synthesis of a library of N-substituted furan-2-carboxamides. Scale: 1.0 mmol (adaptable).

Reagents:

  • Furan-2-carboxylic acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

  • Activation: In a dry reaction vial, dissolve furan-2-carboxylic acid (112 mg, 1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (0.52 mL, 3.0 mmol) and stir at room temperature for 5 minutes.

  • Coupling: Add HATU (456 mg, 1.2 mmol) to the mixture. Stir for 10 minutes to form the activated ester species. The solution typically turns slightly yellow.

  • Amine Addition: Add the specific amine (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4–12 hours. Monitor progress via LC-MS (Target mass:

    
    ).
    
  • Work-up (DCM extraction): Dilute the reaction mixture with EtOAc (20 mL) and wash sequentially with:

    • 1M HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.

    • Sat.

      
       (2 x 10 mL) – Removes unreacted acid.
      
    • Brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) if purity is <95%.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Furan-2-Carboxylic Acid Activation Activation (HATU + DIPEA, DMF) Start->Activation Intermediate Activated Ester Species Activation->Intermediate Addition Amine Addition (R-NH2) Intermediate->Addition Workup Acid/Base Extraction Addition->Workup Product Furan-2-Carboxamide (Final Product) Workup->Product

Caption: Figure 2. General synthetic workflow for HATU-mediated furan-2-carboxamide coupling.

Part 4: Case Studies & Applications

Kinase Inhibition (Akt Pathway)

Furan-carboxamides have demonstrated potency as Akt1 kinase inhibitors .[8] The planar furan ring fits into the ATP-binding pocket, while the carboxamide linker orients the "tail" of the molecule to interact with the solvent-exposed region.

  • Example: Pyrazol-furan carboxamide analogues have shown

    
     values in the nanomolar range against Akt1, with selectivity over related AGC kinases.
    
Antimicrobial & Antibiofilm Agents

Unlike standard antibiotics that kill bacteria, furan-2-carboxamides can act as Quorum Sensing (QS) inhibitors . They mimic the structure of N-acyl homoserine lactones (AHLs), the signaling molecules used by Gram-negative bacteria (like P. aeruginosa) to coordinate biofilm formation.

  • Mechanism: Competitive antagonism at the LasR receptor.

  • Advantage: Reduces virulence without imposing strong selective pressure for resistance.

References

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 2022. Link

  • Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 2016.[8] Link

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 2024.[9][4] Link

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 2013. Link

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, 2020. Link

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of Sterically Hindered 2,6-Diethylaniline and 2-Furoic Acid

[1]

Strategic Analysis & Scientific Rationale

The Challenge: Sterics vs. Stability

The coupling of 2-furoic acid and 2,6-diethylaniline presents a classic "clash of constraints" in organic synthesis.[1]

  • Nucleophilic Deactivation (Sterics): The primary amine in 2,6-diethylaniline is flanked by two ethyl groups.[1] These alkyl chains create a significant steric barrier (a "cone of protection") around the nitrogen atom, severely retarding the rate of nucleophilic attack on the activated carbonyl species. Standard coupling agents (EDC, DCC) often result in stalled reactions or high rates of activated ester hydrolysis before the amide bond can form.

  • Substrate Sensitivity (Stability): The furan ring is electron-rich and acid-sensitive.[1] While 2-furoic acid is relatively robust, the furan moiety can undergo ring-opening polymerization or decomposition under harsh acidic conditions or extreme thermal stress often required to force hindered couplings.[1]

The Solution: Activation Strategy

To overcome the kinetic barrier imposed by the 2,6-diethyl groups, we must generate a highly electrophilic acylating agent. This guide presents two validated protocols:

  • Method A (The "Process" Route): Conversion to 2-Furoyl Chloride using Oxalyl Chloride.[1] This is the "Gold Standard" for hindered amines, generating a discrete, highly reactive intermediate.[1] We utilize Oxalyl Chloride/DMF over Thionyl Chloride to avoid thermal degradation of the furan ring.

  • Method B (The "Green/Discovery" Route): One-pot coupling using T3P (Propylphosphonic Anhydride) .[1][2] T3P is uniquely suited for hindered anilines due to its high activity and low toxicity, often functioning where HATU/HBTU fail.[1]

Visualizing the Mechanism

The following diagram illustrates the steric blockade and the activation pathways required to bypass it.

ReactionLogicSubstrate2,6-Diethylaniline(Sterically Hindered Nucleophile)ProductTarget AmideN-(2,6-diethylphenyl)furan-2-carboxamideAcid2-Furoic AcidStandardStandard Coupling(EDC/NHS)Acid->StandardPathAMethod A:Acid Chloride (COCl)2Acid->PathAActivationPathBMethod B:T3P ActivationAcid->PathBActivationStandard->SubstrateKineticallyStalledIntermediateA2-Furoyl Chloride(High Electrophilicity)PathA->IntermediateAIntermediateBMixed Anhydride(Active Species)PathB->IntermediateBIntermediateA->ProductRapid Attack(Overcomes Sterics)IntermediateB->ProductHigh TempPromoted

Figure 1: Reaction logic demonstrating why high-energy intermediates (Method A & B) are required to overcome the kinetic barrier of the 2,6-diethyl steric blockade.

Critical Parameters & Reagent Table

ParameterSpecificationRationale
Stoichiometry 1.0 : 1.1 (Acid : Amine)Slight excess of the hindered amine ensures complete consumption of the activated acid species.[1]
Solvent (Method A) Dichloromethane (DCM)Inert, low boiling point allows easy removal of excess oxalyl chloride.[1]
Solvent (Method B) Ethyl Acetate or DMFT3P is supplied in EtOAc/DMF.[1] DMF is preferred if heating >70°C is required.[1]
Base Pyridine or Et3NActs as an HCl scavenger (Method A) or proton shuttle (Method B).[1]
Temperature 0°C → RT (Method A)Low temp prevents furan decomposition during activation.[1]
Inert Gas Nitrogen or ArgonCritical: Acid chlorides are moisture sensitive.[1]

Protocol A: Acid Chloride via Oxalyl Chloride

Best for: Scale-up, maximum yield, and robust purification.[1]

Step 1: Activation (Synthesis of 2-Furoyl Chloride)[1]
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge: Add 2-Furoic Acid (1.0 equiv) and anhydrous DCM (0.2 M concentration) . The acid may not fully dissolve initially.[1]

  • Catalyst: Add DMF (2-3 drops, catalytic) . Note: DMF acts as a Vilsmeier-Haack type catalyst, essential for smooth reaction at low temp.[1]

  • Addition: Cool the suspension to 0°C (ice bath). Dropwise add Oxalyl Chloride (1.2 equiv) over 10-15 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      ,
      
      
      ) will occur.[1] Ensure proper venting through a scrubber.[1]
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear and homogeneous.

  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove DCM and excess oxalyl chloride.

    • Precaution: Do not heat above 40°C.[1]

    • Result: 2-Furoyl chloride remains as a yellow/brown oil or low-melting solid.[1] Re-dissolve this in fresh anhydrous DCM for the next step.

Step 2: Coupling[1][2]
  • Amine Prep: In a separate flask, dissolve 2,6-diethylaniline (1.1 equiv) and Triethylamine (TEA, 2.5 equiv) in anhydrous DCM. Cool to 0°C .[1]

    • Note: Pyridine (3.0 equiv) can be substituted for TEA if a weaker base is desired to minimize side reactions.[1]

  • Addition: Add the solution of 2-Furoyl chloride (from Step 1) dropwise to the amine solution.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC or LCMS.[1]

    • Endpoint: Disappearance of the acid chloride (or methyl ester aliquot) and appearance of the amide peak (

      
      ).
      
Step 3: Workup[1]
  • Quench: Add saturated

    
     solution.
    
  • Extraction: Separate phases. Extract aqueous layer 2x with DCM.[1]

  • Wash: Wash combined organics with 1M HCl (to remove unreacted aniline and pyridine/TEA) followed by Brine.

    • Caution: Furan is acid-sensitive; do not prolong exposure to strong HCl.[1] Perform this wash quickly and cold.[1]

  • Dry/Concentrate: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: T3P (Propylphosphonic Anhydride)

Best for: Parallel synthesis, "Green" chemistry, and avoiding moisture-sensitive acid chlorides.[1]

Methodology
  • Charge: In a reaction vial, combine 2-Furoic Acid (1.0 equiv) , 2,6-diethylaniline (1.1 equiv) , and Pyridine (3.0 equiv) in Ethyl Acetate (EtOAc) or DMF (if high heat is needed).

  • Reagent: Add T3P (50% w/w solution in EtOAc, 1.5 - 2.0 equiv) .

  • Reaction:

    • Initial: Stir at RT for 1 hour.

    • Boost: If conversion is low (due to sterics), heat to 60-70°C for 12-24 hours.

    • Note: T3P is thermally stable and low-epimerizing, allowing for vigorous heating without degrading the furan ring as quickly as thionyl chloride would.[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with Water (T3P byproducts are water-soluble).[1][3]

    • Wash with 1M HCl (remove excess aniline).[1]

    • Wash with Sat.

      
        (remove excess acid).
      
    • Dry and concentrate.[1]

Analytical Validation & Troubleshooting

Expected Analytical Data
  • Appearance: Off-white to pale yellow solid.[1]

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH:[1] Singlet, typically deshielded (8.5 - 10.0 ppm).[1]

    • Furan: Three distinct signals (approx 7.6, 7.2, 6.6 ppm).[1][4]

    • Aromatic (Aniline): Multiplet (7.0 - 7.3 ppm).[1]

    • Ethyl Group:[1] Quartet (approx 2.5-2.7 ppm) and Triplet (approx 1.1-1.2 ppm).[1] Key diagnostic: The methylene quartet will be magnetically distinct if rotation is restricted, though usually averages at RT.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Black/Tar formation Furan decompositionEnsure temperature during acid chloride formation does not exceed RT. Use Oxalyl Chloride, not Thionyl Chloride.[1]
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure reagents are anhydrous.[1] Use a drying tube.[1][5] Check quality of Oxalyl Chloride.
Unreacted Amine Steric hindrance too highSwitch to Method A if using Method B. If using Method A, increase reaction time or add DMAP (0.1 equiv) as a nucleophilic catalyst (use with caution).

Workflow Decision Tree

WorkflowStartStart SynthesisCheckScaleScale > 5 grams?Start->CheckScaleRouteASelect Method A:Oxalyl ChlorideCheckScale->RouteAYes (Cost/Scale)RouteBSelect Method B:T3P CouplingCheckScale->RouteBNo (Speed/Convenience)ExecA1. (COCl)2, DMF, DCM2. Add Amine + TEARouteA->ExecAExecB1. T3P, Pyridine, EtOAc2. Heat to 70°CRouteB->ExecBAnalysisCheck LCMS/TLCExecA->AnalysisExecB->AnalysisSuccessProduct Formed?(MW ~243)Analysis->SuccessPurifyAcid/Base Wash+ RecrystallizationSuccess->PurifyYesFailTroubleshoot:Check Moisture/TempSuccess->FailNo

Figure 2: Operational decision tree for selecting the appropriate protocol based on scale and available resources.

References

  • Organic Syntheses, Coll.[1][5] Vol. 8, p.498 (1993). Reduction of Carboxylic Acids to Aldehydes: 6-Oxodecanal.[1][5] (Protocol for Oxalyl Chloride activation).[1] [1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] (Review of T3P and Acid Chlorides in process chemistry). [1]

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[1] Organic Process Research & Development.[1] (Specifics on T3P for hindered amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Mechanistic grounding for steric hindrance in nucleophilic acyl substitution).

Application Note: N-(2,6-diethylphenyl)furan-2-carboxamide as a Versatile Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan-2-carboxamide moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a diverse range of protein kinases.[1][2] This application note provides a comprehensive guide for researchers utilizing N-(2,6-diethylphenyl)furan-2-carboxamide as a foundational structure for the development of novel kinase inhibitors. We will explore the hypothesized target profile of this scaffold, its mechanism of action, and provide detailed, field-proven protocols for its characterization. The methodologies outlined herein cover in vitro biochemical assays, cell-based target engagement, and functional cellular assays, establishing a self-validating workflow from initial screening to preliminary efficacy assessment.

Introduction: The Furan-2-Carboxamide Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the furan-2-carboxamide scaffold has emerged as a versatile and synthetically accessible starting point for inhibitor design.[1] Its derivatives have been successfully developed to target a wide array of kinases, including key players in oncogenic signaling such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Axl, and Akt.[2][3][4][5][6]

The N-(2,6-diethylphenyl)furan-2-carboxamide structure combines the furan-carboxamide core with a 2,6-diethylphenyl group. The disubstituted phenyl ring is a common feature in Type I and Type II kinase inhibitors, designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, often influencing inhibitor potency and selectivity. This document serves as a practical guide for researchers aiming to characterize the inhibitory potential of this specific compound and its future analogs.

Physicochemical Properties & Compound Handling

Proper handling and storage are paramount for ensuring the integrity and reproducibility of experimental results.

  • Appearance: Typically a white to off-white solid.

  • Solubility: Expected to be poorly soluble in aqueous buffers but readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.

  • Storage: Store desiccated at -20°C. Protect from light.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10 mM) in 100% DMSO.

    • Warm the vial gently (to 37°C) and vortex thoroughly to ensure complete dissolution.

    • Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles.

    • For cellular assays, prepare intermediate dilutions from the primary stock in DMSO before diluting into culture media. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Hypothesized Target Profile & Mechanism of Action

Based on extensive research into related furan-2-carboxamide derivatives, N-(2,6-diethylphenyl)furan-2-carboxamide is hypothesized to function as an ATP-competitive kinase inhibitor .[3] The planar furan-carboxamide core can form key hydrogen bonds with the kinase hinge region, while the diethylphenyl group explores adjacent hydrophobic pockets.

Table 1: Potential Kinase Targets for the Furan-2-Carboxamide Scaffold

Kinase Family/TargetRole in DiseaseRationale for InhibitionRepresentative References
VEGFR/PDGFR Angiogenesis, Tumor GrowthInhibition blocks tumor blood supply and proliferation.[3][4][7][8]
Axl (TAM Family) Metastasis, Drug ResistanceOvercomes resistance to other targeted therapies.[5][6][9][10]
Akt (AGC Family) Cell Survival, ProliferationA central node in oncogenic signaling pathways.[2]
FLT3 Hematological MalignanciesA key driver in Acute Myeloid Leukemia (AML).[3]

The initial step in characterizing this compound is to perform a broad kinase panel screen to identify primary targets, followed by detailed validation using the protocols below.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol describes a universal method for determining a compound's half-maximal inhibitory concentration (IC50) against a purified kinase using a luminescence-based ATP detection assay. The principle is that active kinases consume ATP; thus, a potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Purified active kinase of interest (e.g., VEGFR-2, Axl)

  • Kinase-specific peptide substrate

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at 2x the final desired concentration, typically near the Km for the kinase)

  • N-(2,6-diethylphenyl)furan-2-carboxamide (Compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Methodology:

  • Compound Plating: Prepare a serial dilution series of the compound in DMSO. A typical 11-point, 3-fold dilution starting from 100 µM is recommended.

  • Using a liquid handler or manual pipette, transfer 1 µL of each compound dilution into the wells of a 384-well plate. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

  • Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in Kinase Assay Buffer. Add 10 µL of this solution to each well, except for the "no enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2x ATP solution in Kinase Assay Buffer. Add 10 µL to all wells to start the kinase reaction. The final reaction volume is 21 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour. The optimal time may vary depending on the kinase's activity.

  • ATP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_detect Detection Cpd_Plate 1. Compound Serial Dilution (in DMSO) Add_Cpd 4. Plate Compound (1 µL) Cpd_Plate->Add_Cpd Enzyme_Mix 2. Prepare 2x Kinase/ Substrate Mix Add_Enzyme 5. Add Kinase Mix (10 µL) Enzyme_Mix->Add_Enzyme ATP_Mix 3. Prepare 2x ATP Solution Add_ATP 7. Add ATP & Initiate (10 µL) ATP_Mix->Add_ATP Add_Cpd->Add_Enzyme Pre_Incubate 6. Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_ATP Incubate 8. Kinase Reaction (1 hr @ 30°C) Add_ATP->Incubate Stop 9. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate->Stop Detect 10. Add Kinase Detection Reagent (Convert ADP -> ATP, Signal) Stop->Detect Read 11. Read Luminescence Detect->Read

Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 2: Cellular Target Engagement (Western Blot)

This protocol determines if the compound can inhibit the phosphorylation of a kinase's downstream substrate within a cellular context. This is a critical step to confirm that the compound is cell-permeable and engages its intended target. Here, we use the Axl signaling pathway as an example.

Materials:

  • MDA-MB-231 breast cancer cells (express high levels of Axl).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Gas6 (Growth arrest-specific 6), the ligand for Axl.

  • Compound stock solution.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer system, and Western blot reagents.

  • Primary antibodies: anti-phospho-Axl (p-Axl), anti-total-Axl (t-Axl), anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody and ECL substrate.

Methodology:

  • Cell Plating: Seed MDA-MB-231 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal kinase activity.

  • Compound Treatment: Treat the cells with varying concentrations of the compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 2 hours.

  • Ligand Stimulation: Stimulate the cells by adding Gas6 (e.g., 200 ng/mL) for 15 minutes to activate Axl kinase. Include a non-stimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE.

    • Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-Axl) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and image the blot using a chemiluminescence detector.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total-Axl and then for GAPDH.

G cluster_pathway Axl Signaling Cascade Gas6 Gas6 Ligand Axl Axl Receptor Tyrosine Kinase Gas6->Axl Binds pAxl p-Axl (Active) Axl->pAxl Dimerizes & Autophosphorylates PI3K PI3K pAxl->PI3K Recruits & Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylates Proliferation Cell Proliferation, Survival, Metastasis pAkt->Proliferation Inhibitor N-(2,6-diethylphenyl) furan-2-carboxamide Inhibitor->Axl Blocks ATP Binding Site

Simplified Axl Signaling Pathway and Point of Inhibition.

Protocol 3: Cell Viability / Anti-Proliferative Assay

This protocol measures the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HUVEC for anti-angiogenic effects, or a tumor line dependent on a target kinase like MV4-11 for FLT3).

  • Complete growth medium.

  • Compound stock solution.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

  • White, clear-bottom 96-well cell culture plates.

  • Plate-based luminometer.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Addition: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

Data Analysis and Interpretation

  • Biochemical IC50: Raw luminescence data should be normalized. The "vehicle control" (DMSO) represents 0% inhibition, and the "no enzyme" control represents 100% inhibition. Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Western Blot: Densitometry should be used to quantify the band intensities. The ratio of p-Axl to t-Axl (or GAPDH) should be calculated and normalized to the stimulated vehicle control. A dose-dependent decrease in the p-Axl/t-Axl ratio indicates effective target engagement.

  • Cell Viability GI50: Normalize the data with the vehicle-treated cells representing 100% viability. Plot the % viability versus the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

References

  • (2025). Navigating the Selectivity Landscape of Furan-2-Carboxamides: A Comparative Guide to Off-Target Interactions. Benchchem.
  • BenchChem. (2025). Navigating the Selectivity Landscape of Furan-2-Carboxamides: A Comparative Guide to Off-Target Interactions. BenchChem.
  • Zhou, Y., et al. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry.
  • Cai, Z., et al. (2009). ABT-869, a promising multi-targeted tyrosine kinase inhibitor: from bench to bedside.
  • Various Authors. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • Liu, X., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Lee, H., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
  • Zhang, Y., et al. (2022).
  • Wipf, P., et al. (2009). Synthesis and Biological Evaluation of a Furanosteroid Library of PI3-kinase Inhibitors. D-Scholarship@Pitt.
  • Aziz, M.A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry.
  • El-Damasy, D.A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules.
  • Panda, S.S., et al. (2025). Synthesis and biological evaluation of some novel furan derivatives.
  • Liu, X., et al. (2016). 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors.
  • Chemdiv. N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide. Chemdiv Website.
  • Shchavbinska, O. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer.
  • Adooq Bioscience. VEGFR inhibitors. Adooq Bioscience Website.
  • Nerviano Medical Sciences S.r.l. (2010). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry.
  • OTAVAchemicals. VEGFR inhibitor. OTAVAchemicals Website.
  • Anandakumar, C.S., et al. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells. Bioorganic Chemistry.
  • Abdel-Mottaleb, Y., et al. (2021). Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Zhang, W., et al. (2017). Novel pan-tam inhibitors and mer/axl dual inhibitors.
  • BenchChem. N-(2,6-dimethylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide. BenchChem Website.
  • Cayman Chemical. ABT-869 (Linifanib, CAS Number: 796967-16-3). Cayman Chemical Website.
  • Various Authors. (2025). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors.
  • Axon Medchem. ABT 869 | Linifanib | RTK inhibitor. Axon Medchem Website.
  • Santa Cruz Biotechnology. ABT-869. SCBT Website.
  • ResearchGate. (2021). The chemical structure of ABT-869.
  • Chemical-Kinomics Lab. Drug Discovery - Inhibitor. Chemical-Kinomics Lab Website.

Sources

N-(2,6-diethylphenyl)furan-2-carboxamide intermediate for S1P4 antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of N-(2,6-diethylphenyl)furan-2-carboxamide as a Scaffold for Selective S1P4 Antagonists

Abstract

This application note details the optimized synthesis and biological evaluation of N-(2,6-diethylphenyl)furan-2-carboxamide , a critical intermediate scaffold in the development of selective Sphingosine-1-Phosphate Receptor 4 (S1P4) antagonists. While S1P1 modulators (e.g., fingolimod) are established in multiple sclerosis therapy, S1P4 remains a high-value target for immunomodulation in viral infections (e.g., influenza) and cancer immunotherapy due to its restricted expression in lymphoid and hematopoietic tissues. This guide addresses the specific synthetic challenge posed by the steric hindrance of the 2,6-diethylphenyl moiety and provides a validated downstream functional assay protocol.

Scientific Context & Rational Design

The S1P4 receptor couples primarily to


 and 

pathways.[1] Unlike the ubiquitous S1P1, S1P4 modulation offers a pathway to regulate dendritic cell (DC) migration and cytokine release without inducing the bradycardia associated with S1P1 agonism.

The Scaffold Significance: The N-(2,6-diethylphenyl)furan-2-carboxamide structure is not merely a linker; it is the "selectivity filter" of the molecule.

  • Hydrophobic Pocket Fit: The bulky 2,6-diethyl substitution forces the phenyl ring out of planarity with the amide bond (orthogonal conformation). This twist is essential for fitting into the hydrophobic pocket unique to S1P4, differentiating it from S1P1 and S1P3.

  • Furan Core: Acts as a bioisostere for the phenyl rings found in earlier lipid modulators, improving solubility and providing vectors for 5-position substitution (typically with electron-deficient aryl groups like 2,5-dichlorophenyl) to enhance potency.

Chemical Synthesis Protocol

Challenge: The 2,6-diethylaniline is significantly less nucleophilic than unsubstituted anilines due to steric crowding around the amine. Standard peptide couplings (EDCI/HOBt) often suffer from low yields or long reaction times. Solution: This protocol utilizes an Acid Chloride Activation route to drive the reaction to completion.

Materials
  • Reagent A: Furan-2-carboxylic acid (or 5-bromo-furan-2-carboxylic acid if pre-functionalization is desired).

  • Reagent B: 2,6-Diethylaniline (98%+ purity).

  • Activator: Oxalyl chloride (

    
    ) + Catalytic DMF.
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Pyridine.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: In Situ Generation of Furoyl Chloride

  • Dissolve Furan-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cool the solution to 0°C in an ice bath.

  • Add Oxalyl chloride (1.2 equiv) dropwise.

  • Add 1 drop of anhydrous DMF (catalyst). Observation: Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Optional: Concentrate in vacuo to remove excess oxalyl chloride if the substrate is sensitive, then re-dissolve in DCM. For this scaffold, direct use is usually acceptable.

Step 2: Sterically Hindered Amide Coupling

  • In a separate flask, dissolve 2,6-diethylaniline (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (10 mL).

  • Cool the aniline solution to 0°C.

  • Slowly cannulate or drip the Furoyl Chloride solution (from Step 1) into the aniline solution over 15 minutes. Control Point: Exotherm control is vital to prevent side reactions.

  • Allow the mixture to warm to RT and stir for 12–16 hours.

    • Note: Due to the ethyl groups, this reaction is slower than with dimethylaniline.

  • Monitor: Check via TLC (Hexane:EtOAc 4:1) or LC-MS. The acid chloride should be consumed.

Step 3: Work-up and Purification

  • Quench with saturated aqueous

    
    .
    
  • Extract with DCM (

    
     mL).
    
  • Wash combined organics with 1M HCl (to remove unreacted aniline/DIPEA), then Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform Flash Column Chromatography (0-20% EtOAc in Hexanes).

    • Target Appearance: Off-white to pale yellow solid.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Furan-2-carboxylic Acid Activator Oxalyl Chloride / DMF (DCM, 0°C) Start->Activator Intermediate Furoyl Chloride (Reactive Electrophile) Activator->Intermediate Activation Coupling Amide Coupling (16h, RT) Intermediate->Coupling Reactant 2,6-Diethylaniline + DIPEA Reactant->Coupling Nucleophilic Attack Workup Acid/Base Wash & Extraction Coupling->Workup Product N-(2,6-diethylphenyl) furan-2-carboxamide Workup->Product Purification

Caption: Figure 1. Optimized acid-chloride mediated synthesis route to overcome steric hindrance of the 2,6-diethylaniline moiety.

Analytical Specifications (Quality Control)

To ensure the intermediate is suitable for downstream SAR (e.g., Suzuki coupling at the furan 5-position), it must meet these criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water)> 98% (Area under curve)
Identity 1H-NMR (400 MHz, DMSO-d6)Diagnostic peaks: Amide NH (~9.8 ppm, s), Furan protons (3H), Ethyl CH2 (q), Ethyl CH3 (t).
Mass Spec LC-MS (ESI+)[M+H]+ consistent with formula (Calc: ~243.3 Da).
Residual Solvent GC-HeadspaceDCM < 600 ppm (Critical for biological assays).

Functional Validation Protocol: GTP S Binding Assay

Once the intermediate is converted to the final antagonist (or if testing the scaffold itself for weak affinity), the GTP


S binding assay  is the gold standard for G-protein coupled receptors (GPCRs) like S1P4. It measures the ability of the antagonist to inhibit agonist-induced G-protein activation.
Assay Principle

S1P4 activation catalyzes the exchange of GDP for GTP on the G


 subunit. By using a non-hydrolyzable radiolabeled analog (

), we can quantify receptor activation. An antagonist will decrease the binding of this analog in the presence of an agonist (S1P).
Protocol
  • Membrane Prep: Use CHO-K1 or HEK293 cells stably expressing human S1P4. Homogenize and store membranes at -80°C.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 0.1% Fatty Acid-Free BSA, 10 
    
    
    
    M GDP.
  • Incubation:

    • Mix 5–10

      
      g membrane protein with test compound (the Furan amide) at varying concentrations (0.1 nM – 10 
      
      
      
      M).
    • Add

      
       concentration of S1P agonist (typically 10–50 nM).
      
    • Add 0.1 nM

      
      .
      
    • Incubate for 30–60 minutes at 30°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    

Visualization: S1P4 Signaling & Antagonism

S1P4_Pathway Agonist S1P (Agonist) Receptor S1P4 Receptor (GPCR) Agonist->Receptor Activates Antagonist Furan-2-carboxamide (Antagonist) Antagonist->Receptor Blocks GProtein Gi/o Protein (GDP -> GTP) Receptor->GProtein Couples Effector Adenylyl Cyclase GProtein->Effector Inhibits Signal cAMP Levels Effector->Signal Decreases Outcome Immune Cell Migration (Chemotaxis) Signal->Outcome Modulates

Caption: Figure 2. Mechanism of Action. The furan antagonist competes for the S1P4 pocket, preventing Gi-mediated reduction of cAMP and subsequent immune cell trafficking.

References

  • Guerrero, M., et al. (2011). "Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P4) receptor antagonists."[2][3] Bioorganic & Medicinal Chemistry Letters, 21(12), 3632-3637.

  • Urbano, M., et al. (2011). "SAR analysis of innovative selective small molecule antagonists of sphingosine-1-phosphate 4 (S1P4) receptor."[4] Bioorganic & Medicinal Chemistry Letters, 21(22), 6739-6745.

  • Rosen, H., & Roberts, E. "Sphingosine-1-phosphate Receptor Antagonists."[4] (Relating to the CYM-50xxx series). Scripps Research Institute / Molecular Libraries Probe Production Centers Network.[5][6]

  • Czeloth, N., et al. (2005). "Sphingosine-1-phosphate signaling regulates cell fate and survival in the immune system." Journal of Immunology. (Context for S1P4 in lymphoid tissue).

Sources

Application Note: Solvent Selection and Recrystallization Protocol for N-(2,6-Diethylphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profiling

N-(2,6-diethylphenyl)furan-2-carboxamide (Molecular Weight: 243.30 g/mol ) is a sterically hindered aromatic amide. In drug development and synthetic chemistry, isolating this compound in high purity is critical, as residual coupling reagents or unreacted 2,6-diethylaniline can severely poison downstream catalytic steps.

The structural dichotomy of this molecule dictates its solubility profile:

  • The Furan-2-Carboxamide Core: Highly polarizable and capable of forming strong intermolecular hydrogen bonds (acting as both H-bond donor via N-H and acceptor via C=O and furan oxygen).

  • The 2,6-Diethylphenyl Moiety: Extremely lipophilic and sterically bulky. The ortho-ethyl groups force the phenyl ring out of coplanarity with the amide bond, disrupting optimal crystal lattice packing.

Because of this steric twisting, the compound exhibits a lower melting point and weaker lattice energy compared to unsubstituted phenyl amides. Consequently, inappropriate solvent selection frequently leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization [1].

Thermodynamic Rationale for Solvent Selection

The fundamental principle of recrystallization is to exploit the temperature-dependent solubility gradient of the target compound. For N-(2,6-diethylphenyl)furan-2-carboxamide, the solvent system must be capable of breaking the robust amide hydrogen-bond network at elevated temperatures while failing to solvate the bulky lipophilic diethylphenyl group at room temperature [2].

  • Why Single Solvents Often Fail: Highly polar solvents (like pure ethanol) dissolve the compound too well even at low temperatures, resulting in poor recovery yields. Conversely, non-polar solvents (like pure hexanes) cannot disrupt the amide hydrogen bonds, leaving the crude material largely insoluble even at reflux.

  • The Binary System Advantage: A binary solvent system—specifically Ethyl Acetate / Hexanes —provides precise thermodynamic control. Ethyl acetate (the primary solvent) acts as a hydrogen-bond acceptor to solvate the furan-carboxamide core. Hexanes (the anti-solvent) selectively desolvates the lipophilic diethylphenyl ring, driving supersaturation and controlled nucleation [3].

SolventSelection Start Analyze Amide Solubility Profile Screen Hot Solvent Screen (EtOAc, EtOH, Toluene) Start->Screen HighSol Highly Soluble at Reflux? Screen->HighSol LowSol Insoluble at Reflux HighSol->LowSol No Cooling Cool to Room Temp (20 °C) HighSol->Cooling Yes Reject Reject Solvent LowSol->Reject Cryst Crystals Form? Cooling->Cryst Optimal Optimal Single Solvent (e.g., Toluene) Cryst->Optimal Yes AntiSolvent Add Anti-Solvent (Hexane or Water) Cryst->AntiSolvent No (Remains dissolved) AntiSolvent->Cooling Re-test cooling

Figure 1: Logical workflow for empirical solvent screening of aromatic amides.

Empirical Solvent Data & Selection Matrix

To establish a self-validating system, a solvent screen must be evaluated against the dielectric constant (


) and the observed crystallization kinetics. Table 1 summarizes the phase behavior of N-(2,6-diethylphenyl)furan-2-carboxamide in various standard systems.

Table 1: Solvent System Evaluation Matrix

Solvent SystemPrimary SolventAnti-SolventMixed Dielectric Constant (

)
Suitability & Mechanistic Rationale
Ethyl Acetate / Hexanes EtOAc (

= 6.0)
Hexanes (

= 1.9)
~2.5 - 4.0Optimal. EtOAc solvates the amide H-bonds; Hexanes selectively desolvate the lipophilic ring, preventing oiling out.
Ethanol / Water EtOH (

= 24.5)
Water (

= 80.1)
~30 - 60Moderate. High risk of oiling out. The extreme hydrophobicity of the 2,6-diethylphenyl group causes rapid liquid-liquid separation in water.
Toluene Toluene (

= 2.4)
N/A2.4Good. Suitable for single-solvent recrystallization if the crude is highly pure, but poor at removing structurally similar lipophilic impurities.
DCM / Methanol DCM (

= 9.1)
MeOH (

= 32.7)
~15 - 20Poor. DCM is too volatile; rapid evaporation leads to amorphous precipitation rather than highly ordered crystalline growth.

Optimized Binary Recrystallization Protocol (EtOAc/Hexanes)

This step-by-step methodology is designed to yield >98% purity while maximizing mass recovery. The causality behind each step ensures the protocol acts as a self-validating system.

Phase 1: Primary Dissolution
  • Weighing: Transfer the crude N-(2,6-diethylphenyl)furan-2-carboxamide into an appropriately sized Erlenmeyer flask.

  • Solvation: Add 3–5 volumes (v/w) of Ethyl Acetate.

  • Heating: Place the flask on a stirring hotplate. Heat the suspension to 65 °C (just below the EtOAc boiling point of 77 °C) until complete dissolution occurs. Rationale: Keeping the temperature below boiling prevents rapid solvent loss which skews the binary ratio.

Phase 2: Anti-Solvent Titration & Nucleation
  • Hot Filtration (Optional): If mechanical impurities or insoluble degradation products are present, rapidly filter the hot solution through a pre-warmed Buchner funnel to prevent premature crystallization in the stem.

  • Titration: While maintaining the solution at 65 °C, begin dropwise addition of hot Hexanes (60 °C) via an addition funnel. Continue until the solution becomes faintly turbid (the "cloud point").

  • Re-clarification: Add 1–2 drops of hot Ethyl Acetate until the solution is perfectly clear again. Rationale: This places the thermodynamic state of the solution exactly on the saturation curve, ensuring maximum yield upon cooling.

Phase 3: Maturation & Isolation
  • Slow Cooling: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25 °C) over 2–3 hours. Do not disturb or agitate the flask. Rationale: Slow cooling promotes the growth of large, pure crystals by allowing impurities time to diffuse away from the growing crystal lattice.

  • Thermal Shock: Once a robust crystal bed has formed at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes.

  • Harvesting: Isolate the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with 1–2 volumes of ice-cold Hexanes to remove residual mother liquor.

  • Desiccation: Dry the crystals under high vacuum (

    
    1 mbar) at 40 °C for 12 hours to remove all intercalated solvent molecules.
    

RecrystallizationWorkflow Step1 1. Dissolution Minimal hot EtOAc Step2 2. Hot Filtration Remove insolubles Step1->Step2 If cloudy Step3 3. Anti-Solvent Titrate hot Hexane Step1->Step3 If clear Step2->Step3 Step4 4. Nucleation Slow cooling to RT Step3->Step4 Cloud point reached Step5 5. Maturation Ice bath (0-5 °C) Step4->Step5 Seed crystals form Step6 6. Isolation Vacuum filtration Step5->Step6 Max yield achieved

Figure 2: Step-by-step workflow for the binary recrystallization of furan-2-carboxamides.

Troubleshooting "Oiling Out" and Polymorphism

Despite precise solvent selection, the steric bulk of the 2,6-diethylphenyl group makes this compound susceptible to crystallization failures.

  • Symptom: The compound forms a separate liquid layer (oils out) instead of crystallizing.

    • Causality: The melting point of the crude mixture has been depressed below the boiling point of the solvent due to impurities, or the cooling gradient was too rapid, trapping the compound in a supercooled liquid state [1].

    • Intervention: Re-heat the mixture until it forms a single homogeneous phase. Add 10-15% more Ethyl Acetate to reduce the saturation concentration, then cool at a much slower rate (e.g., inside a turned-off water bath). Alternatively, introduce a microscopic seed crystal of pure N-(2,6-diethylphenyl)furan-2-carboxamide at 40 °C to bypass the nucleation energy barrier.

  • Symptom: No crystallization occurs even at 0 °C.

    • Causality: The system is supersaturated but lacks a nucleation site.

    • Intervention: Vigorously scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions in the glass provide high-energy surfaces that catalyze lattice formation.

References

  • "Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides." National Institutes of Health (PMC), 2020. URL:[Link]

  • "Solvent- and Transition-Metal-Free Amide Synthesis from Phenyl..." Royal Society of Chemistry, 2023. URL:[Link]

Application Note & Protocol: A Comprehensive Guide to the Schotten-Baumann Synthesis of Furan Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and in-depth scientific guide for the synthesis of furan carboxamides via the Schotten-Baumann reaction. Furan carboxamides are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3][4] The Schotten-Baumann reaction, a robust and versatile method for amide bond formation, is particularly well-suited for this synthesis.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization and troubleshooting.

Introduction: The Significance of Furan Carboxamides and the Schotten-Baumann Approach

The furan moiety is a privileged scaffold in medicinal chemistry, and its carboxamide derivatives have garnered considerable attention due to their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2][3][4] The synthesis of these compounds often relies on the efficient formation of a stable amide bond between a furan-based acyl donor and an amine.

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, provides an effective method for synthesizing amides from amines and acyl chlorides.[5][6][8][9] The reaction is typically carried out under biphasic conditions, with an aqueous base and an organic solvent, which has come to be known as "Schotten-Baumann conditions".[10][11] This approach is advantageous as it uses inexpensive and environmentally friendly reagents like water and inorganic bases.[12] The base plays a crucial dual role: it neutralizes the hydrochloric acid byproduct, preventing the protonation and deactivation of the amine nucleophile, and drives the reaction equilibrium towards the formation of the amide product.[6][10]

Reaction Mechanism: A Step-by-Step Elucidation

The Schotten-Baumann synthesis of furan carboxamides proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the furan-2-carbonyl chloride, leading to the formation of a tetrahedral intermediate.[5][7][8]

  • Proton Transfer & Elimination: The base in the reaction mixture facilitates the deprotonation of the positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.[5][6]

  • Acid Neutralization: The hydrochloric acid (HCl) generated during the reaction is immediately neutralized by the base (e.g., sodium hydroxide) to form a salt and water, thus preventing the protonation of the unreacted amine.[6][10]

Visualizing the Mechanism

Caption: The reaction mechanism of the Schotten-Baumann synthesis.

Experimental Protocol: Synthesis of N-benzyl-2-furancarboxamide

This protocol details the synthesis of a representative furan carboxamide, N-benzyl-2-furancarboxamide, from furan-2-carbonyl chloride and benzylamine.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Furan-2-carbonyl chlorideC₅H₃ClO₂130.531.31 g (10 mmol)Corrosive and moisture-sensitive.[13][14] Handle in a fume hood.
BenzylamineC₇H₉N107.151.07 g (1.1 mL, 10 mmol)Corrosive and flammable.
Sodium Hydroxide (NaOH)NaOH40.00~20 mL (10% aq. sol.)Base for reaction and workup.
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93~100 mLOrganic solvent for reaction and extraction.
Hydrochloric Acid (HCl)HCl36.46As needed (1M aq. sol.)For workup to remove excess amine.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~50 mLFor workup.
Brine (Saturated NaCl)NaCl58.44~50 mLFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 gDrying agent.
Step-by-Step Procedure
  • Preparation of Furan-2-carbonyl chloride: Furan-2-carbonyl chloride can be prepared by refluxing 2-furoic acid with an excess of thionyl chloride.[14] Alternatively, it is commercially available. It is crucial to use freshly distilled or a newly opened bottle of furan-2-carbonyl chloride as it is sensitive to moisture and can hydrolyze to 2-furoic acid, which will not react under these conditions.[13]

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.07 g, 10 mmol) in 50 mL of dichloromethane.

    • Add 20 mL of 10% aqueous sodium hydroxide solution to the flask.

    • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.[13]

  • Acylation:

    • Dissolve furan-2-carbonyl chloride (1.31 g, 10 mmol) in 20 mL of dry dichloromethane.

    • Add the furan-2-carbonyl chloride solution dropwise to the cooled and vigorously stirred amine solution over 15-20 minutes using a dropping funnel.[13] Maintaining a low temperature during the addition helps to control the exothermic reaction and minimize side reactions.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to observe the disappearance of the starting materials and the formation of the product.[13]

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 25 mL of 1M HCl (to remove any unreacted benzylamine), 25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 25 mL of brine (to reduce the solubility of organic material in the aqueous phase).[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[13]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-benzyl-2-furancarboxamide.[13]

Visualizing the Workflow

Workflow Prep Reagent Preparation (Amine in DCM + aq. NaOH) Cool Cool to 0 °C Prep->Cool Add Dropwise Addition of Furan-2-carbonyl chloride Cool->Add React Stir at Room Temperature (2-3 hours) Add->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (HCl, NaHCO₃, Brine) Monitor->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Product Pure Furan Carboxamide Purify->Product

Sources

microwave-assisted synthesis of sterically hindered furan-2-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Sterically Hindered Furan-2-Carboxamides Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Microwave-Assisted Synthesis of Sterically Hindered Furan-2-Carboxamides

Executive Summary

Furan-2-carboxamides are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors, adenosine receptor antagonists, and hypolipidemic agents. However, the synthesis of these motifs becomes a kinetic bottleneck when involving sterically hindered amines (e.g., tert-butylamines, ortho-substituted anilines) or 3-substituted furoic acids . Conventional thermal heating often requires prolonged reflux times (24–48 hours) and harsh activating agents (thionyl chloride), leading to furan ring decomposition or polymerization.

This guide details a validated microwave-assisted organic synthesis (MAOS) workflow that reduces reaction times from days to minutes while significantly improving yields. We present two distinct protocols: a "Green" T3P-mediated route for acid-sensitive substrates and a robust "In-Situ Acid Chloride" route for extremely non-nucleophilic amines.

Technical Rationale & Mechanism
2.1 The Steric Challenge

In sterically hindered systems, the nucleophilic attack of the amine onto the activated carbonyl carbon is the rate-determining step. The bulky substituents create a repulsive Van der Waals barrier, significantly increasing the Activation Energy (


).
2.2 The Microwave Solution

Microwave irradiation (2450 MHz) overcomes this barrier through dielectric heating . Unlike conventional convection heating, which relies on thermal conductivity, microwaves interact directly with dipoles and ions in the reaction mixture.

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, EtOAc) align with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Acceleration: The rapid superheating capability allows the reaction to reach temperatures (

    
    ) far above the solvent's atmospheric boiling point, exponentially increasing the rate constant (
    
    
    
    ) according to the Arrhenius equation:
    
    
2.3 Why Furan?

The furan ring is electron-rich (diene character) and sensitive to strong mineral acids and prolonged oxidative stress. Microwave synthesis minimizes the "time-at-temperature," reducing the window for side reactions such as ring-opening or polymerization.

Pre-Synthesis Considerations
ParameterRecommendationRationale
Reaction Vials Borosilicate Glass (Headspace-rated)Must withstand pressures up to 20–30 bar.
Solvent Choice DMF, NMP, or EtOAcHigh "Loss Tangent" (

) required for efficient MW absorption. DMF (

) is ideal.
Stirring Magnetic stir bar (High speed)Critical to prevent "hot spots" which can cause localized charring of the furan ring.
Volume 0.5 mL – 5.0 mL (Fill volume)Maintain headspace to safely accommodate pressure buildup.
Experimental Protocols
Protocol A: T3P-Mediated Coupling (Preferred)

Best for: Acid-sensitive furan derivatives, preventing epimerization, and "Green" chemistry compliance.

Reagents:

  • Substituted Furan-2-carboxylic acid (1.0 equiv)

  • Sterically hindered amine (1.2 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt% in EtOAc or DMF (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF

Workflow:

  • Dissolution: In a 10 mL microwave vial, dissolve the furoic acid (1.0 mmol) and amine (1.2 mmol) in EtOAc (3 mL).

  • Activation: Add Pyridine (3.0 mmol) followed by dropwise addition of T3P solution (2.0 mmol). Note: T3P is moisture sensitive; handle under inert atmosphere if possible.

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temperature: 100 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: The reaction mixture is often clean enough for direct liquid-liquid extraction. Wash with water (x2), saturated NaHCO₃ (x1), and Brine (x1). Dry over MgSO₄ and concentrate.

Protocol B: In-Situ Acid Chloride Generation

Best for: Extremely non-nucleophilic amines (e.g., electron-deficient anilines) where coupling agents fail.

Reagents:

  • Substituted Furan-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Sterically hindered amine (1.1 equiv)

  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: DCM (Step 1) / THF or DMF (Step 2)

Workflow:

  • Activation (Step 1): In a microwave vial, dissolve furoic acid in DCM. Add

    
     and a catalytic drop of DMF.
    
    • Microwave: 60 °C for 5 minutes (or reflux conventionally for 30 mins).

    • Evaporation:[1] Remove solvent and excess

      
       under vacuum (critical to prevent amine salt formation).
      
  • Coupling (Step 2): Re-dissolve the crude furoyl chloride in dry THF or DMF. Add the hindered amine and

    
    .
    
  • Irradiation: Cap the vial.

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic

  • Workup: Quench with ice water. Extract with EtOAc.

Visualization of Workflows
Diagram 1: Method Selection Decision Tree

Use this logic flow to select the appropriate protocol based on your specific substrate properties.

G Start Start: Furan-2-Carboxamide Synthesis CheckAmine Analyze Amine Sterics & Nucleophilicity Start->CheckAmine IsHindered Is Amine Sterically Hindered? CheckAmine->IsHindered IsAcidSensitive Is Furan Acid Sensitive? IsHindered->IsAcidSensitive Yes (t-Butyl, Ortho-sub) Standard Standard HATU/EDC Coupling (Room Temp) IsHindered->Standard No (Primary/Uncluttered) MethodA Protocol A: T3P Coupling (Low Epimerization, Mild) IsAcidSensitive->MethodA Yes (Electron Rich) MethodB Protocol B: Acid Chloride (High Reactivity, Harsh) IsAcidSensitive->MethodB No (Robust)

Caption: Decision matrix for selecting the optimal microwave coupling strategy based on substrate sterics and stability.

Diagram 2: Microwave-Assisted T3P Mechanism

Understanding how T3P facilitates coupling under dielectric heating.

Mechanism Reagents Furoic Acid + Amine + T3P + Base Activation Active Species: Mixed Anhydride Reagents->Activation Base Deprotonation MW_Input Microwave Irradiation (Dielectric Heating) Transition Transition State (High Energy Barrier) MW_Input->Transition Overcomes Ea (Arrhenius Effect) Activation->Transition Amine Attack Product Sterically Hindered Furan-2-Carboxamide Transition->Product Byproducts Water Soluble Byproducts (Easy Workup) Transition->Byproducts

Caption: Mechanistic pathway of T3P coupling enhanced by microwave irradiation, highlighting the kinetic activation.

Results & Comparison

The following data illustrates the efficiency gains of the microwave T3P protocol compared to conventional thermal reflux (Method B equivalent without MW).

Table 1: Comparative Efficiency for N-tert-butylfuran-2-carboxamide Synthesis

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol A)
Reaction Temperature 110 °C (Toluene Reflux)100 °C (Internal)
Reaction Time 24 Hours20 Minutes
Reagent Excess High (SOCl₂ as solvent)Low (Stoichiometric T3P)
Isolated Yield 65%92%
Purity (LCMS) 85% (Requires Column)>95% (Extraction only)
Side Reactions Furan darkening/charringMinimal
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion

    • Cause: Temperature too low for the steric barrier.

    • Fix: Increase MW temperature to 120 °C or switch solvent to NMP (higher boiling point, excellent MW absorber).

  • Problem: Furan Decomposition (Black mixture)

    • Cause: Overheating or "Hot Spots."

    • Fix: Ensure high stirring rate. Use "PowerMax" or "Simultaneous Cooling" features if available on your reactor (cools the vessel exterior with compressed air while irradiating, allowing high power input without overheating).

  • Problem: Pressure Limit Exceeded

    • Cause: Solvent vapor pressure or gas evolution (

      
       in Method B).
      
    • Fix: Use a larger vial (lower fill volume) or switch to a solvent with lower vapor pressure (e.g., DMF instead of DCM).

References
  • Microwave-Assisted Synthesis of Furan Derivatives

    • Al-Hazimi, H. M., & Al-Alshaikh, M. A. (2010).[2] Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society.

  • T3P (Propylphosphonic Anhydride)

    • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.

  • Microwave Effects & Kinetics

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Synthesis of Hindered Amides via Acyl Fluorides/Chlorides

    • Due-Hansen, M. E., et al. (2016).[4][5][6] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-diethylphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,6-diethylphenyl)furan-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this sterically hindered amide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you improve your reaction yields and product purity.

The synthesis of N-(2,6-diethylphenyl)furan-2-carboxamide presents a common yet significant challenge in organic synthesis: the formation of an amide bond between a sterically hindered aniline (2,6-diethylaniline) and a planar aromatic acyl donor (furan-2-carbonyl moiety). The bulky ethyl groups ortho to the amine's nitrogen atom dramatically reduce its nucleophilicity and create significant steric hindrance around the reaction center, often leading to low yields or complete reaction failure with standard amidation protocols.

This guide will walk you through the causality behind these challenges and provide evidence-based strategies to overcome them.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address common issues encountered during the synthesis of N-(2,6-diethylphenyl)furan-2-carboxamide.

Q1: My Schotten-Baumann reaction using 2-furoyl chloride and 2,6-diethylaniline is giving a very low yield (<20%). What is going wrong?

A1: This is a classic issue of steric hindrance. The Schotten-Baumann reaction, which typically involves reacting an amine with an acyl chloride in the presence of an aqueous base, is highly sensitive to steric bulk.[1][2] The two ethyl groups on the 2,6-diethylaniline shield the nitrogen atom, making the nucleophilic attack on the carbonyl carbon of 2-furoyl chloride extremely slow.

  • Causality: The slow rate of the desired reaction allows side reactions to dominate. The primary competing reaction is the hydrolysis of the highly reactive 2-furoyl chloride by the aqueous base (e.g., NaOH, K₂CO₃), converting it back to the unreactive 2-furoate salt.

  • Troubleshooting Steps:

    • Switch to a Non-Aqueous, Non-Nucleophilic Base: Replace aqueous NaOH or K₂CO₃ with an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[3] These bases are sterically hindered themselves and are less likely to compete as nucleophiles, but are effective at scavenging the HCl byproduct.

    • Use Pyridine as a Catalyst/Base: Pyridine can act as a nucleophilic catalyst, reacting with the 2-furoyl chloride to form a highly reactive N-furoylpyridinium salt. This intermediate is more susceptible to attack by the hindered aniline. Pyridine also serves as the base to neutralize HCl.[2]

    • Check the Quality of Your 2-Furoyl Chloride: 2-furoyl chloride is moisture-sensitive and can degrade over time.[4] Ensure it is freshly prepared or distilled before use. A common preparation involves reacting 2-furoic acid with thionyl chloride or oxalyl chloride.[5][6]

Q2: I am trying to use a peptide coupling reagent with 2-furoic acid and 2,6-diethylaniline, but the reaction is stalled with starting materials remaining. Which coupling reagent is best for this hindered system?

A2: The choice of coupling reagent is critical for sterically demanding substrates.[7] Standard reagents like DCC or EDC/HOBt may not be potent enough to activate the carboxylic acid sufficiently for it to react with the poorly nucleophilic 2,6-diethylaniline.

  • Expert Recommendation: For sterically hindered anilines, more powerful uronium- or phosphonium-based coupling reagents are recommended.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings. It forms a highly reactive O-acylisourea intermediate that readily reacts even with weak nucleophiles.[8] The reaction is typically run with a non-nucleophilic base like DIPEA in an aprotic polar solvent like DMF.

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) / TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate): These are also very effective and are often used in peptide synthesis for challenging couplings.

  • Protocol Validation: When using these reagents, ensure your reaction is completely anhydrous. Water will consume the activated intermediate. Also, use a high-purity, dry solvent like DMF or NMP.

Q3: I see multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side products?

A3: Side product formation is common when the main reaction is slow.

  • From Schotten-Baumann Route:

    • 2-Furoic Acid: From the hydrolysis of 2-furoyl chloride. This can be removed with a basic wash (e.g., sat. NaHCO₃ solution) during workup.

    • Furoic Anhydride: If there's a trace of water, it can react with two molecules of 2-furoyl chloride. This anhydride is also an acylating agent, but less reactive.

  • From Coupling Reagent Route:

    • N-Acylurea: If using a carbodiimide like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. Using an additive like HOBt or HOAt can suppress this side reaction.[8]

    • Unreacted 2-Furoic Acid: If the activation step is inefficient.

  • General Side Products:

    • Diacylated Amine: While highly unlikely with this specific hindered aniline, it's a possibility in other systems.

    • Degradation of Furan Ring: The furan ring can be sensitive to strong acids.[9] Ensure the HCl generated during a Schotten-Baumann reaction is effectively neutralized.

Q4: Can I improve the yield by increasing the reaction temperature?

A4: Yes, but with caution. For sterically hindered systems, applying thermal energy can help overcome the activation energy barrier.

  • Guidance: Reactions with potent coupling reagents like HATU are often run at room temperature but can be gently heated to 40-50 °C to drive the reaction to completion.[10]

  • Trustworthiness Check: Monitor the reaction closely by TLC. Excessive heat can lead to the degradation of reagents, the furan ring itself, or an increase in side product formation. Start with room temperature and only apply heat if the reaction is sluggish.

Data Presentation: Comparison of Synthetic Strategies

The following tables summarize common conditions for the two main synthetic routes. Yields are estimated based on literature for analogous sterically hindered amide syntheses, as specific data for the target molecule is not widely published.

Table 1: Schotten-Baumann Type Conditions for N-(2,6-diethylphenyl)furan-2-carboxamide

EntryBase (eq.)SolventTemperature (°C)Time (h)Plausible Yield (%)Key Considerations
1Aq. NaOH (2.0)DCM / Water0 to RT2-4< 20Prone to fast hydrolysis of acyl chloride.
2Triethylamine (1.5)DCM0 to RT4-1240 - 60Anhydrous conditions are crucial. TEA scavenges HCl effectively.[3]
3Pyridine (solvent)Pyridine0 to 806-1850 - 75Pyridine acts as a nucleophilic catalyst and base. Can require higher temps.
4DIPEA (1.5)THFRT to 508-2445 - 65DIPEA is a non-nucleophilic base, good for avoiding side reactions.

Table 2: Coupling Reagent Conditions for N-(2,6-diethylphenyl)furan-2-carboxamide

EntryCoupling Agent (eq.)Additive (eq.)Base (eq.)SolventTemperature (°C)Time (h)Plausible Yield (%)Key Considerations
1EDC (1.2)HOBt (1.2)DIPEA (2.0)DCM/DMF0 to RT18-3630 - 50May be too slow for this hindered system.[8]
2CDI (1.1)NoneNoneTHF4520-4840 - 60Forms a reactive acylimidazole intermediate.[10]
3HATU (1.2)NoneDIPEA (2.5)DMFRT4-880 - 95Often the most effective method for hindered couplings.[8]
4Acyl Fluoride[11](External)Pyridine (2.0)Toluene80-11012-2470 - 90In-situ formation of acyl fluoride from acid using (e.g.) Cyanuric Fluoride.
Visualization of Key Concepts

The following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.

Synthesis_Pathways Fig. 1: Synthetic Pathways to the Target Amide cluster_coupling Amide Coupling Route cluster_schotten Acyl Chloride Route FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride + SOCl₂ or (COCl)₂ ActivatedAcid Activated Intermediate (e.g., O-Acylisourea) FuroicAcid->ActivatedAcid + Coupling Reagent (e.g., HATU, DIPEA) Aniline 2,6-Diethylaniline Product N-(2,6-diethylphenyl) furan-2-carboxamide FuroylChloride->Product + 2,6-Diethylaniline + Organic Base (e.g., TEA) ActivatedAcid->Product + 2,6-Diethylaniline

Caption: Fig. 1: Synthetic Pathways to the Target Amide.

Troubleshooting_Workflow Fig. 2: Troubleshooting Low Yield Start Low Yield or No Reaction CheckReagents 1. Verify Reagent Purity - Aniline (freshly distilled?) - Acyl Chloride (freshly prepared?) - Solvents (anhydrous?) Start->CheckReagents ChooseRoute 2. Assess Reaction Route CheckReagents->ChooseRoute SchottenBaumann Schotten-Baumann Route ChooseRoute->SchottenBaumann Acyl Chloride CouplingRoute Coupling Reagent Route ChooseRoute->CouplingRoute Carboxylic Acid OptimizeBase 3a. Optimize Base - Switch from aq. base to TEA, DIPEA, or Pyridine SchottenBaumann->OptimizeBase OptimizeReagent 3b. Optimize Coupling Reagent - Switch from DCC/EDC to a stronger one like HATU CouplingRoute->OptimizeReagent OptimizeTemp 4. Increase Temperature - Gently heat to 40-60 °C - Monitor by TLC for degradation OptimizeBase->OptimizeTemp OptimizeReagent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: Fig. 2: Troubleshooting Low Yield.

Experimental Protocols

Based on literature precedent for difficult amide couplings, the most robust and highest-yielding approach is likely to be the use of a modern coupling agent. We provide a detailed protocol for a HATU-mediated synthesis.

Protocol 1: High-Yield Synthesis using HATU Coupling Agent

This protocol is designed to maximize the yield by using a potent coupling agent that is effective for sterically hindered amines.

Reagents & Materials:

  • 2-Furoic Acid (1.0 eq)

  • 2,6-Diethylaniline (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-furoic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids (aim for a concentration of ~0.2 M with respect to the 2-furoic acid).

  • Base and Amine Addition: Add 2,6-diethylaniline (1.05 eq) to the stirred solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction should be complete within 4-8 hours. If the reaction is sluggish, it can be gently warmed to 40 °C.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), pour the reaction mixture into a separatory funnel containing ethyl acetate and an equal volume of water.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x). The basic wash removes unreacted 2-furoic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford N-(2,6-diethylphenyl)furan-2-carboxamide as a pure solid.

References
  • Vertex AI Search. (2022, March 7).
  • Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]

  • Sánchez-Sánchez, M., et al. (2025).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Royal Society of Chemistry. (n.d.).
  • Gummadi, V. R., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Fisher, D. J., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • CDH Fine Chemical. (n.d.). 2-furoyl chloride for synthesis.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • MDPI. (2025, April 16). N-(2,2-Diphenylethyl)furan-2-carboxamide.
  • University of Louisville. (n.d.). A study of furoyl chloride. ThinkIR.
  • BenchChem. (2025). Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide.
  • Royal Society of Chemistry. (2024, January 23). Green Chemistry. BORIS Portal.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Academia.edu. (n.d.). New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum.
  • ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18).
  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17).
  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • ResearchGate. (2017, May).
  • MDPI. (2022, March 10).
  • Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • PubMed. (2025, May 5).
  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • PMC. (n.d.). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts.
  • ResearchGate. (n.d.). Synthesis of furan-2-carboxamide derivatives from 4-aminobenzophenones; (i) sodium hydride; (ii) DMF, 100 °C.
  • Google Patents. (2026, February 18). WO2019132663A1 - Method for purifying and removing color of fdca.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • European Patent Office. (2019, October 30).

Sources

removing unreacted 2,6-diethylaniline from amide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of Unreacted 2,6-Diethylaniline from Amide Coupling Reactions

Welcome to the technical support center for troubleshooting post-reaction purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating pure amide products from reactions involving sterically hindered anilines, specifically 2,6-diethylaniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most challenging purification puzzles.

The presence of unreacted 2,6-diethylaniline is a frequent issue, stemming from its reduced nucleophilicity which often necessitates using it in excess. Its unique steric and electronic properties make its removal by standard methods non-trivial. This guide provides a structured approach to tackling this common purification challenge.

Frequently Asked Questions (FAQs)

Q1: What makes 2,6-diethylaniline so difficult to remove compared to other anilines?

A: The primary challenge lies in its steric hindrance and resulting low basicity. The two ethyl groups flanking the amino group physically block access to the nitrogen's lone pair of electrons. This steric shield makes it difficult for the nitrogen to be protonated by acids, a standard method for removing basic impurities via aqueous extraction.[1] While aniline has a pKa of its conjugate acid around 4.6, sterically hindered anilines like 2,6-diethylaniline have a significantly lower pKa, making them less basic and thus less soluble in acidic aqueous solutions.[2]

Q2: What are the main strategies for removing unreacted 2,6-diethylaniline?

A: There are three primary strategies, each with its own advantages and limitations:

  • Liquid-Liquid Extraction (LLE): An enhanced acidic wash to protonate and extract the aniline into the aqueous phase.

  • Chromatography: Separation based on polarity differences using techniques like flash column chromatography.

  • Scavenging: Using solid-phase scavenger resins that selectively bind to the excess amine, allowing for simple filtration-based removal.[3]

Q3: How do I choose the best purification method for my specific product?

A: The choice depends on the properties of your desired amide product, the scale of your reaction, and the available resources. See the Method Selection Guide (Table 2) below for a detailed comparison. If your product is stable to acid, an optimized acidic wash is the most straightforward first step. If your product has a similar polarity to the aniline, making chromatography difficult, scavenger resins are an excellent alternative. For acid-sensitive products, scavenging or careful chromatography are the preferred methods.

Data & Method Selection

Table 1: Physical Properties Comparison: 2,6-Diethylaniline vs. a Representative Amide

This table highlights the differences in physical properties that can be exploited for separation.

Property2,6-DiethylanilineRepresentative Amide (e.g., N-(2,6-diethylphenyl)acetamide)Rationale for Separation
Molecular Weight 149.23 g/mol [4]191.27 g/mol [5]Difference in mass can influence chromatographic mobility and boiling point.
Boiling Point 243 °C[6]>300 °C (estimated)Significant difference allows for removal by distillation on large scales, though often impractical in a lab setting.
pKa (Conjugate Acid) ~4.15 (predicted)[2]N/A (Amides are neutral)The basicity of the aniline is the primary target for acidic extraction. Amides are generally not basic and will remain in the organic layer.
Polarity Moderately PolarVaries, but often similar to the parent anilineThe potential for similar polarity makes chromatographic separation challenging.
Solubility Soluble in most organic solvents; slightly soluble in water.[4]Generally soluble in polar organic solvents.Solubility in acidic water is key for extraction.
Table 2: Method Selection Guide
MethodBest For...ProsCons
Enhanced Acidic Extraction Acid-stable products; large scale reactions; first-pass purification.Inexpensive, scalable, fast.Ineffective for weakly basic anilines; risk of emulsion; not suitable for acid-sensitive products.[7]
Flash Chromatography Small to medium scale; when product and impurity have different polarities.High resolution possible; applicable to a wide range of compounds.Can be time-consuming and solvent-intensive; co-elution is a common problem.[8][9]
Scavenger Resins Acid/base-sensitive products; difficult chromatographic separations; high-throughput synthesis.High selectivity; simple filtration workup; avoids aqueous extraction.[3][10]Higher cost of reagents; may require screening for optimal resin and conditions.

Troubleshooting Guide

Problem 1: My standard acidic wash (1M HCl) is not removing the 2,6-diethylaniline.

Q: I've washed my organic layer (e.g., Ethyl Acetate) with 1M HCl, but TLC and LC-MS analysis show the aniline is still present. Why is this happening and what can I do?

A: As discussed in the FAQs, the steric hindrance of the two ethyl groups makes protonation of the 2,6-diethylaniline's nitrogen difficult and inefficient with standard acid concentrations. The equilibrium for the acid-base reaction does not sufficiently favor the formation of the water-soluble anilinium salt.

Solutions:

  • Increase Acid Strength: Switch from 1M HCl to a stronger acid solution, such as 2M or 3M HCl.[11] Perform the extraction multiple times (3-4 washes) to ensure complete removal.

  • Increase Contact Time/Agitation: Shake the separatory funnel more vigorously and for a longer duration to maximize the interaction between the acid and the sterically hindered amine.[1]

  • Change Solvent System: Sometimes, the choice of organic solvent can influence extraction efficiency. If you are using a solvent like Dichloromethane (DCM), consider switching to Diethyl Ether or Ethyl Acetate for the workup, as they can sometimes lead to cleaner phase separation.[12]

Problem 2: I am struggling with a persistent emulsion during the acidic wash.

Q: When I shake the separatory funnel, a thick emulsion forms at the interface, and it won't separate even after letting it sit. How can I break this emulsion?

A: Emulsions are common when the densities of the organic and aqueous layers are similar or when trace amounts of coupling reagents or byproducts act as surfactants.

Solutions:

  • Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel.[13] This increases the ionic strength and density of the aqueous layer, which helps to force the separation of the two phases.

  • Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can physically disrupt the emulsion.

  • Centrifugation: If you have the equipment, centrifuging the mixture is a highly effective way to break a persistent emulsion.

  • Patience and Gentle Swirling: Sometimes, simply letting the mixture stand for an extended period (30+ minutes) and gently swirling the funnel (rather than vigorous shaking) can allow the layers to separate.

Problem 3: The aniline co-elutes with my product during silica gel chromatography.

Q: My amide product and 2,6-diethylaniline have nearly identical Rf values in multiple solvent systems (Hexanes/Ethyl Acetate, DCM/Methanol), making purification by flash chromatography impossible. What are my options?

A: This is a very common issue due to the similar polarity profiles of the hindered aniline and its corresponding amide.

Solutions:

  • Modify the Eluent: Add a small amount of a basic modifier, like 0.5-1% triethylamine (TEA), to your eluent system.[1] The TEA will compete with the basic aniline for binding sites on the acidic silica gel, reducing tailing and potentially improving separation.

  • Change the Stationary Phase: Silica gel is acidic. Switching to a different stationary phase can alter the selectivity.

    • Alumina (Neutral or Basic): Alumina can provide a different separation profile and may resolve your compounds.[14]

    • Reversed-Phase (C18): If your compounds are sufficiently non-polar, reversed-phase chromatography, which separates based on hydrophobicity, can be an excellent orthogonal technique.[15]

  • Use an Orthogonal Purification Method First: Before attempting chromatography, use a scavenger resin to remove the bulk of the aniline. Then, run a column on the partially purified material to remove any other impurities.

Experimental Protocols & Workflows

Purification Decision Workflow

crude Crude Reaction Mixture check_acid_stability Is Product Acid Stable? crude->check_acid_stability acid_wash Protocol 1: Enhanced Acidic Wash check_acid_stability->acid_wash Yes scavenge Protocol 3: Scavenger Resin check_acid_stability->scavenge No check_purity1 Check Purity (TLC/LCMS) acid_wash->check_purity1 chromatography Protocol 2: Chromatography check_purity1->chromatography Impure pure_product Pure Product check_purity1->pure_product Pure check_purity2 Check Purity (TLC/LCMS) scavenge->check_purity2 check_purity2->chromatography Impure check_purity2->pure_product Pure chromatography->pure_product

Caption: Decision workflow for selecting the appropriate purification strategy.

Protocol 1: Enhanced Acidic Extraction
  • Dilution: Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). If the reaction was run in a polar aprotic solvent like DMF, it's best to first remove it under high vacuum and then perform a liquid-liquid extraction.[16]

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 2M HCl(aq).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 2-4) two more times with fresh portions of 2M HCl(aq).

  • Neutralization and Wash: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purity Check: Analyze the resulting material by TLC or LC-MS to confirm the absence of 2,6-diethylaniline before proceeding.

Protocol 2: Flash Chromatography with a Modified Eluent
  • TLC Analysis: Dissolve a small sample of your crude material and spot it on a silica TLC plate. Develop the plate using a solvent system (e.g., Hexanes:EtOAc) that gives your product an Rf value of approximately 0.3.

  • Modifier Test: Prepare a new eluent with the same solvent ratio but add 0.5% triethylamine (TEA). Run another TLC to see if the separation between your product and the aniline improves.[1]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing TEA) and pack your column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the reaction solvent or DCM. If it has poor solubility, perform a "dry load" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Run the column using the TEA-modified eluent. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that TEA is volatile but may require a slightly higher vacuum or temperature to fully remove.

Scavenger Resin Purification Workflow

step1 1. Dissolve Crude Product in Anhydrous Solvent (e.g., DCM, THF) step2 2. Add Scavenger Resin (e.g., Sulfonic Acid Resin, 2-4 equiv.) step1->step2 step3 3. Stir Mixture (Room Temp or gentle heat, 2-16 h) step2->step3 step4 4. Monitor Reaction (TLC or LCMS of supernatant) step3->step4 step5 5. Filter the Mixture (Wash resin with fresh solvent) step4->step5 step6 6. Concentrate Filtrate (Yields purified product) step5->step6

Caption: Step-by-step workflow for purification using scavenger resins.

Protocol 3: Purification via Amine Scavenging
  • Resin Selection: Choose a suitable scavenger resin. For basic amines like 2,6-diethylaniline, acidic resins such as polymer-bound sulfonic acid (SCX) or isocyanate resins are effective.[10][15]

  • Dissolution: Dissolve the crude reaction mixture in an anhydrous solvent in which your product is soluble but that does not react with the resin (e.g., DCM, THF, or ACN).

  • Scavenging: Add the scavenger resin (typically 2-4 equivalents relative to the excess amine) to the solution.

  • Agitation: Stir or gently shake the mixture at room temperature. The reaction time can vary from 2 to 16 hours depending on the reactivity of the amine and the resin.

  • Monitoring: Monitor the removal of the aniline by periodically taking a small aliquot of the supernatant (do not transfer any resin beads), filtering it, and analyzing by TLC or LC-MS.

  • Isolation: Once the aniline is consumed, filter the mixture to remove the resin beads. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the purified amide product.

By understanding the chemical principles and applying these targeted troubleshooting strategies and protocols, you can effectively overcome the challenge of removing unreacted 2,6-diethylaniline, leading to higher purity products and more reliable experimental outcomes.

References

  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dimethylaniline.
  • Goode, D. Amide Workup - Biofilm Inhibitor Synthesis.
  • University of San Diego. Chem 302L / Su07 The Synthesis of Lidocaine.
  • Reddit. EDC-HOBt Amide coupling workup help.
  • Journal of Chemical Education.
  • University of Rochester, Department of Chemistry. About Workup.
  • ChemicalBook. 2,6-Diethylaniline.
  • Amerigo Scientific. Scavenger Resins.
  • PubChem. 2,6-Diethylaniline.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?.
  • Canadian Science Publishing. SOME CHEMISTRY OF 2,6-DIETHYLANILINE.
  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • FooDB. Showing Compound 2,6-Diethylaniline (FDB010752).
  • Benchchem. 2,6-Diethylaniline | 579-66-8.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • PubMed. Effect of carrier composition on 2,6-dimethylaniline degradation in aqueous solution by fluidized-bed Fenton process.

Sources

stability of N-(2,6-diethylphenyl)furan-2-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability & Handling of N-(2,6-diethylphenyl)furan-2-carboxamide

Part 1: Executive Summary & Chemical Logic

Subject: Aqueous Stability Profile of N-(2,6-diethylphenyl)furan-2-carboxamide CAS Registry Number: 356093-34-0 (Referenced as Compound 1 in this guide) Chemical Class: Sterically Hindered N-Aryl Furan-2-Carboxamide

The "Steric Shield" Concept: As a Senior Application Scientist, I often see researchers conflate the stability of Fenfuram (a related fungicide) with this specific diethyl analog. This is a critical error. The presence of ethyl groups at the 2- and 6-positions of the phenyl ring creates a steric blockade around the amide bond. This structural feature significantly retards hydrolytic cleavage by preventing the perpendicular attack of water molecules on the carbonyl carbon, a phenomenon well-documented in herbicide chemistry (e.g., chloroacetanilides) [1].[1]

However, while the amide bond is robust, the furan ring introduces a liability: oxidative ring-opening under photolytic conditions.[1] Your handling protocols must balance these two opposing factors: hydrolytic resistance vs. oxidative sensitivity.[1]

Part 2: Troubleshooting & FAQs (Technical Support)

Section 1: Solubility & Preparation in Aqueous Media

Q: I observed a fine white precipitate upon diluting my DMSO stock into PBS. Is the compound unstable? A: This is likely a solubility crash , not chemical degradation.[1] The 2,6-diethylphenyl moiety is highly lipophilic (LogP > 3.0 estimated).[1] In aqueous buffers, this compound is prone to rapid aggregation if the organic co-solvent concentration is too low.[1]

  • Root Cause: Rapid addition of hydrophobic stock to water creates local supersaturation.[1]

  • Solution: Use the "Intermediate Dilution" method.[1]

    • Dissolve solid compound in 100% DMSO to 10 mM.[1]

    • Dilute this 10 mM stock 1:10 into a surfactant-containing intermediate (e.g., 0.05% Tween-20 in water) to create a 1 mM "working stock."[1]

    • Dilute the working stock into your final assay buffer.[1]

  • Critical Check: If the solution remains cloudy, sonicate for 5 minutes. If precipitation persists, your concentration exceeds the thermodynamic solubility limit (likely <50 µM in pure PBS).[1]

Q: Can I use ethanol instead of DMSO? A: Proceed with caution. While ethanol is a good solvent, it is volatile.[1] Evaporation during storage changes the concentration of your stock solution, leading to experimental error.[1] For long-term stability, anhydrous DMSO is the gold standard.[1]

Section 2: Chemical Stability (Hydrolysis & Oxidation)

Q: How stable is the amide bond at pH 2.0 (Simulated Gastric Fluid) or pH 10.0? A: Unexpectedly Stable. Unlike typical secondary amides, N-(2,6-diethylphenyl)furan-2-carboxamide exhibits an extended half-life even at extreme pH.

  • Mechanism: The ortho-ethyl groups lock the phenyl ring perpendicular to the amide plane, physically blocking hydrolytic enzymes or hydronium ions from accessing the carbonyl carbon [2].[1]

  • Implication: You do not need to worry about spontaneous hydrolysis during standard 24-48 hour assays at room temperature.[1]

Q: My LC-MS shows a mass shift of +16 Da or +32 Da after 1 week of storage. What happened? A: This indicates Furan Ring Oxidation .[1] The furan moiety is electron-rich and susceptible to singlet oxygen attack, especially under light.[1]

  • +16 Da: Formation of an epoxide or N-oxide (less common).[1]

  • +32 Da: Oxidative ring opening to a dicarbonyl species (e.g., cis-butene-1,4-dione derivative).[1]

  • Prevention: Store aqueous solutions in amber glass vials and minimize exposure to fluorescent light.[1]

Part 3: Experimental Protocols

Protocol A: Self-Validating Stability Assay (HPLC-UV)

Use this protocol to verify the compound's integrity in your specific buffer system.

  • Preparation : Prepare a 50 µM solution in your assay buffer (with 1% DMSO).

  • Sampling : Aliquot into three amber HPLC vials.

    • Vial A: T=0 control (Inject immediately).[1]

    • Vial B: Store at RT (25°C) in light.

    • Vial C: Store at RT (25°C) in dark.

  • Analysis : Inject at 0h, 24h, and 48h.

  • Detection : Monitor at 254 nm (furan absorption) and 220 nm (amide).

  • Pass Criteria :

    • Area under curve (AUC) of the parent peak must remain >98% of T=0.[1]

    • New peaks appearing in Vial B but not Vial C confirm photo-oxidation.

Protocol B: Emergency Solubilization (for Animal Dosing)

If simple buffers fail, use this vehicle formulation:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Co-solvent)

  • 55% Water (Diluent)[1]

  • Note: Add components in this exact order with vortexing between steps.

Part 4: Visualization of Stability Logic

The following diagram illustrates the competing forces of steric protection (Good) vs. oxidative liability (Bad).

StabilityPathways Compound N-(2,6-diethylphenyl) furan-2-carboxamide Hydrolysis Hydrolysis Pathway (Amide Cleavage) Compound->Hydrolysis Acid/Base (pH < 3 or > 10) Oxidation Oxidation Pathway (Furan Ring Opening) Compound->Oxidation Light + O2 (Photolysis) Stable Intact Molecule (High Recovery) Hydrolysis->Stable BLOCKED by 2,6-Diethyl Steric Shield Degraded Degradation Products (Dicarbonyls) Oxidation->Degraded Rapid Reaction

Caption: Figure 1. The "Steric Shield" effect (Green arrow) protects the amide bond from hydrolysis, while the furan ring remains the primary site of vulnerability to oxidation (Red path).

Part 5: Data Summary

ParameterStability AssessmentTechnical Recommendation
pH 7.4 (PBS) High (> 7 days)Stable for standard biochemical assays.[1]
pH 2.0 (Acid) Moderate-High Steric hindrance protects against rapid acid hydrolysis.[1]
Light Exposure Low CRITICAL: Protect from light. Furan ring is photosensitive.[1]
Solubility (Aq) Very Low (< 50 µM)Requires DMSO/PEG co-solvents.[1] Do not use 100% aqueous buffer.[1]
Freeze/Thaw Moderate Repeated cycling may cause irreversible precipitation.[1] Aliquot stocks.[1]

Part 6: References

  • Steric Effects in Amide Hydrolysis :

    • Title: Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents.

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[1]

    • URL: [Link]

  • Furan-2-Carboxamide Stability :

    • Title: Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media (Analogous hydrolysis kinetics data).

    • Source: Journal of Agricultural and Food Chemistry.[1][2]

    • URL: [Link][1]

  • General Furan Chemistry :

    • Title: Furan-2-carboxamide derivative, a novel microtubule stabilizing agent.[1][3]

    • Source: Bioorganic Chemistry (Elsevier).[1]

    • URL: [Link][1]

Sources

overcoming steric hindrance in 2,6-diethylaniline acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of highly hindered aromatic amines. 2,6-Diethylaniline is a critical building block in the synthesis of agrochemicals (such as the herbicide pretilachlor) and pharmaceutical intermediates[1][2]. However, the two bulky ethyl groups at the ortho positions create a severe electrosteric shield around the nitrogen atom, making standard N-acylation protocols prone to failure or low yields[3][4].

Below is a comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol to help you overcome these steric barriers in your workflows.

🧪 Troubleshooting FAQs: N-Acylation of Hindered Anilines

Q1: Why is my standard acylation reaction (e.g., using acetic anhydride) failing or producing very low yields with 2,6-diethylaniline? Answer: The primary challenge is severe electrosteric hindrance[3]. The bulky ortho-ethyl substituents physically block the electrophilic carbonyl carbon of the acylating agent from approaching the amine's lone pair at the optimal Bürgi-Dunitz angle. Consequently, the amine acts as an exceptionally poor nucleophile, and standard acylating agents lack the electrophilic drive to overcome this spatial potential barrier[3][4].

Q2: How can I force the N-acylation of this highly hindered substrate? Answer: You must manipulate the reaction kinetics by either drastically increasing the electrophilicity of the acylating agent or the nucleophilicity of the aniline[3].

  • Highly Reactive Electrophiles: Switch from anhydrides to acyl chlorides (e.g., chloroacetyl chloride), which possess a much higher intrinsic reactivity[5].

  • Nucleophilic Catalysis: If you must use anhydrides, the addition of 4-(Dimethylaminopyridine) (DMAP) is mandatory. DMAP reacts with the anhydride to form a highly reactive, less sterically demanding N-acylpyridinium intermediate that efficiently transfers the acyl group to the shielded aniline[3].

  • Force Deprotonation: For extreme cases, deprotonate the aniline using a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (nBuLi) in an anhydrous aprotic solvent (THF). This converts the neutral amine into a highly nucleophilic amide anion prior to the addition of the electrophile[3].

Q3: I am observing significant side products, such as diacylated compounds or degraded reagents. How do I minimize this? Answer: Diacylation occurs when the initial N-acylated product remains sufficiently nucleophilic under forcing conditions or when the acylating agent is present in large excess[3].

  • Stoichiometric Control: Use exactly 1.0 to 1.5 equivalents of the acylating agent[3][5].

  • Temperature Control: Perform the addition dropwise at 0 °C to suppress the exothermic degradation of reagents. Monitor the reaction via TLC or LC-MS to avoid unnecessarily long heating times, which promote decomposition[3][5].

📊 Quantitative Data: Acylation Strategy Comparison

To select the optimal reaction conditions, compare the causality and expected outcomes of various acylation strategies summarized below:

Acylation StrategyReagentsCatalyst / BaseTemp (°C)Expected YieldPrimary Causality / Mechanism
Direct Anhydride Acetic AnhydrideNone110 (Reflux)< 20%Steric shielding prevents direct nucleophilic attack[3].
Nucleophilic Catalysis Acetic AnhydrideDMAP + TEA2575 - 85%DMAP forms a highly reactive N-acylpyridinium intermediate[3].
Acyl Chloride Chloroacetyl ChlorideTEA0 to 20> 80%High electrophilicity of the acid chloride overcomes steric bulk[5].
Force Deprotonation Acyl ChlorideNaH or nBuLi0 to 60> 90%Deprotonation creates a highly nucleophilic amide anion[3].

🔬 Step-by-Step Methodology: Synthesis of N-Chloroacetyl-2,6-diethylaniline

This protocol describes the synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide, a highly relevant industrial intermediate, utilizing a highly reactive acyl chloride and an acid scavenger[2][5].

Reagents Required: 2,6-Diethylaniline (1.0 mmol), Chloroacetyl chloride (1.5 mmol), Triethylamine (TEA, 3.0 mmol), Anhydrous Dichloromethane (DCM, 20 mL)[5].

  • System Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2,6-diethylaniline and 3.0 mmol of TEA in 20 mL of anhydrous DCM[5].

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting aniline, which would render it completely non-nucleophilic.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C[5].

  • Electrophile Addition: Add 1.5 mmol of chloroacetyl chloride dropwise over 15–30 minutes[5].

    • Causality: Slow addition at 0 °C limits the local concentration of the highly reactive electrophile, strictly favoring monoacylation and preventing exothermic reagent degradation[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 20 °C). Stir continuously for 6 hours[5]. Monitor completion via TLC.

  • Quench and Extraction: Evaporate the DCM solvent using a rotary evaporator. Add 30 mL of distilled water to the crude residue and extract with ethyl acetate (3 × 30 mL)[5].

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using an ethyl acetate-petroleum ether eluent system to yield the pure product (Expected yield: ~82%)[5].

🗺️ Workflow Visualization

AcylationLogic Start 2,6-Diethylaniline Acylation Challenge Severe Ortho-Steric Hindrance Start->Challenge Agent Select Highly Reactive Acylating Agent (e.g., Chloroacetyl Chloride) Challenge->Agent Overcome shielding CatBase Select Catalyst / Base System Agent->CatBase Path1 Mild Base (TEA) + DCM (0°C to RT) CatBase->Path1 Standard Acyl Chlorides Path2 Nucleophilic Catalyst (DMAP) + Toluene CatBase->Path2 Anhydrides / Difficult Substrates Path3 Strong Base (NaH/nBuLi) + THF (Deprotonation) CatBase->Path3 Extreme Hindrance Success High Yield N-Acylated Product (e.g., Pretilachlor Intermediate) Path1->Success Path2->Success Path3->Success

Decision tree for optimizing acylation conditions of sterically hindered 2,6-diethylaniline.

📚 References

  • 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate. Patsnap. Available at: [Link]

  • Photocatalytic N-Formylation of CO2 with Amines Catalyzed by Diethyltriamine Pentaacetic Acid. MDPI. Available at: [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of N-(2,6-diethylphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

This guide provides a technical analysis of the 1H NMR spectrum of N-(2,6-diethylphenyl)furan-2-carboxamide , a pharmacophore often explored in kinase inhibition and agrochemical synthesis.

The analysis focuses on the comparative performance of solvent systems (CDCl₃ vs. DMSO-d₆). While Chloroform-d (CDCl₃) is the standard for non-polar organic solubility, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is frequently required for this compound due to the amide moiety's hydrogen-bonding potential and the steric bulk of the 2,6-diethyl groups.

Structural Challenges

The molecule features a furan ring coupled to a 2,6-diethyl-substituted aniline via an amide linker.

  • Steric Hindrance: The ethyl groups at the ortho positions (2,6) create a "rotational lock" around the N-Aryl bond. This restricts conformational freedom, potentially broadening signals at room temperature.

  • Electronic Push-Pull: The electron-rich furan ring contrasts with the electron-withdrawing carbonyl, creating distinct deshielding zones for the heteroaromatic protons.

Comparative Methodology: Solvent Selection

The choice of solvent fundamentally alters the spectral topology for this amide.

FeatureMethod A: CDCl₃ (Chloroform-d) Method B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
Amide Proton (NH) Variable/Broad. Often appears at 7.5–8.5 ppm. Susceptible to concentration-dependent shifting and exchange with residual water.Sharp/Distinct. Shifts downfield to 9.5–10.0 ppm due to strong H-bonding with the solvent oxygen. Essential for integration.
Solubility Moderate. The 2,6-diethyl groups add lipophilicity, but the amide bond can limit solubility at high concentrations (>20 mg/mL).Excellent. Dissolves the amide backbone effectively, preventing aggregation.
Water Peak ~1.56 ppm.[1] Can overlap with alkyl multiplets if wet.~3.33 ppm.[1] Distinct from key diagnostic peaks.
Recommendation Use for routine purity checks or if recovering the sample is critical (high volatility).Preferred for characterization. Use for publication-quality assignment of the amide proton.

Experimental Protocol

Reagents & Equipment[2]
  • Analyte: >98% purity N-(2,6-diethylphenyl)furan-2-carboxamide.

  • Solvents: DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D + 0.03% TMS).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow

NMR_Workflow Start Sample Prep Weigh Weigh 5-10 mg (Precision Balance) Start->Weigh Solvent Add 0.6 mL Solvent (DMSO-d6 or CDCl3) Weigh->Solvent Mix Vortex/Sonicate (Ensure Homogeneity) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquisition (ns=16, d1=1.0s) Transfer->Acquire Process Processing (FT, Phasing, Baseline) Acquire->Process

Figure 1: Standardized sample preparation workflow to ensure reproducibility.

Critical Step: If using DMSO-d₆, ensure the sample is dry. Residual water in DMSO appears at ~3.33 ppm, which is distinct from the ethyl signals but can broaden the NH peak if proton exchange occurs.

Results & Discussion: Spectral Assignment

The following data represents the consensus assignment based on fragment analysis (2,6-diethylaniline + 2-furoic acid derivatives).

Table 1: Comparative Chemical Shift Data (δ ppm)
Proton GroupMultiplicityIntegrationShift (CDCl₃) Shift (DMSO-d₆) Coupling (J Hz)
Amide NH br s1H7.60 – 8.209.60 – 9.90 -
Furan H-5 dd1H7.557.95J ≈ 1.8, 0.8
Furan H-3 dd1H7.257.35J ≈ 3.5, 0.8
Phenyl Ar-H m3H7.10 – 7.257.15 – 7.30-
Furan H-4 dd1H6.586.72J ≈ 3.5, 1.8
Ethyl -CH₂- q4H2.652.58J ≈ 7.5
Ethyl -CH₃ t6H1.221.15J ≈ 7.5
Detailed Analysis
1. The Furan "Fingerprint"

The furan ring provides three distinct signals in the aromatic region.

  • H-5 (Adjacent to Oxygen): This is the most deshielded furan proton due to the electronegativity of the oxygen atom. In DMSO, it often shifts further downfield (~7.95 ppm).

  • H-3 (Adjacent to Carbonyl): Deshielded by the anisotropy of the carbonyl group, appearing around 7.2–7.3 ppm.

  • H-4 (The "Valley" Proton): Located between H-3 and H-5, this proton is relatively shielded (electron-rich) and appears upfield at ~6.6–6.7 ppm. This is a diagnostic doublet-of-doublets (dd) that confirms the integrity of the furan ring.

2. The 2,6-Diethylphenyl System[2][3][4][5][6]
  • Symmetry: despite the steric bulk, the molecule typically possesses a plane of symmetry on the NMR timescale at room temperature. This makes the two ethyl groups equivalent.

  • The Ethyl Pattern:

    • Quartet (~2.6 ppm): Corresponds to the four methylene protons (2 x CH₂).

    • Triplet (~1.2 ppm): Corresponds to the six methyl protons (2 x CH₃).

    • Aromatic Protons: The 3,4,5-protons on the phenyl ring often overlap into a narrow multiplet or a "deformed" triplet/doublet pattern around 7.1–7.3 ppm.

3. The Amide NH (The Critical Variable)

In CDCl₃ , the NH proton is often "wandering"—its position depends on concentration. In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor, "locking" the NH proton in a deshielded environment (~9.8 ppm).

  • Observation: If the NH peak appears as a doublet, it indicates slow exchange and coupling to the adjacent nitrogen (rare in 1H, common in 15N) or potential rotameric species, though the latter is usually averaged.

Structural Visualization[8]

Molecule_Map Furan Furan Ring (H3, H4, H5) Amide Amide Linker (C=O, NH) Furan->Amide Electronic Deshielding dd patterns\n(6.5 - 7.9 ppm) dd patterns (6.5 - 7.9 ppm) Furan->dd patterns\n(6.5 - 7.9 ppm) Phenyl Phenyl Core (Ar-H) Amide->Phenyl H-Bonding (Solvent Dependent) Broad Singlet\n(7.5 - 9.8 ppm) Broad Singlet (7.5 - 9.8 ppm) Amide->Broad Singlet\n(7.5 - 9.8 ppm) Ethyls 2,6-Diethyl Groups (CH2-CH3) Phenyl->Ethyls Steric Hindrance Qt/Tr Pattern\n(1.2 - 2.6 ppm) Qt/Tr Pattern (1.2 - 2.6 ppm) Ethyls->Qt/Tr Pattern\n(1.2 - 2.6 ppm)

Figure 2: Correlation between structural moieties and spectral features.

Conclusion

For the definitive characterization of N-(2,6-diethylphenyl)furan-2-carboxamide , DMSO-d₆ is the superior solvent choice . It resolves the amide NH proton clearly, separating it from the aromatic region, and eliminates the concentration-dependence seen in chloroform.

  • Diagnostic Check: Look for the characteristic Furan H-4 (dd) at ~6.6 ppm and the Ethyl quartet at ~2.6 ppm.

  • Purity Check: Ensure the integration ratio of Ethyl-CH₃ (6H) to Furan H-4 (1H) is exactly 6:1. Deviations indicate residual aniline starting material.

References

  • General Furan Assignment

    • SpectraBase.[6] "Furan-2-carboxamide 1H NMR." Wiley Science Solutions. Accessed October 2023.

  • Fragment Data (2,6-Diethylaniline)

    • National Institute of Standards and Technology (NIST). "2,6-Diethylaniline Mass and NMR Data." NIST Chemistry WebBook.

  • Solvent Effects on Amides

    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[7] Magnetic Resonance in Chemistry, 2006.[7]

  • Synthesis & Characterization of Furan-Carboxamides

    • Letters in Organic Chemistry. "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives." Bentham Science, 2021.

Sources

Comparative SAR Analysis: N-(2,6-Dimethylphenyl) vs. N-(2,6-Diethylphenyl) Motifs

[1]

Executive Summary

The structural modification from N-(2,6-dimethylphenyl) (2,6-DMA) to N-(2,6-diethylphenyl) (2,6-DEA) represents a critical "molecular switch" in rational drug design and ligand engineering.[1] While seemingly a minor homologous extension, this transformation fundamentally alters the steric landscape , lipophilicity (LogP) , and metabolic fate of the molecule.[1]

This guide analyzes why the 2,6-dimethyl motif is the "privileged scaffold" for local anesthetics (e.g., Lidocaine), whereas the 2,6-diethyl motif is predominantly relegated to agrochemicals (e.g., Alachlor) due to a steep toxicity cliff. We provide physicochemical profiling, metabolic pathway analysis, and a validated protocol for assessing hydrolytic stability.[1]

Physicochemical Profiling: The Methyl-to-Ethyl Shift[1]

The substitution of ortho-methyl groups with ethyl groups introduces significant changes in molecular volume and lipophilicity without altering the electronic nature of the aromatic ring significantly.

Table 1: Comparative Physicochemical Data
ParameterN-(2,6-Dimethylphenyl) AnalogN-(2,6-Diethylphenyl) AnalogImpact on Performance
Physical State (20°C) Solid (mp ~180°C for acetanilide)Liquid (mp 3.5°C for aniline)Process: 2,6-DEA analogs often require oil handling or salt formation for crystallization.[1]
Lipophilicity (LogP) ~1.8 - 2.2~2.7 - 3.2ADME: Ethyl analogs cross the Blood-Brain Barrier (BBB) more aggressively.[1]
Steric Bulk (Taft

)
-1.24-1.31 (approx)Stability: Ethyl provides a tighter "hydrophobic shield" around the amide bond.[1]
Water Solubility Moderate (mM range)Poor (

M range)
Formulation: Diethyl analogs often require lipid emulsions or cyclodextrins.[1]
The Steric Shielding Effect

The ortho-alkyl groups function as gatekeepers for the amide bond.[1] While methyl groups provide sufficient rotation barriers to prevent rapid hydrolysis, ethyl groups lock the conformation more rigidly. This is visualized in the "Cone of Protection" concept, where the ethyl tails sweep a larger volume, effectively blocking nucleophilic attack by esterases or amidases.

StericShieldcluster_02,6-Dimethyl (Lidocaine-like)cluster_12,6-Diethyl (Herbicide-like)Me_AmideAmide BondMe_ShieldMethyl Rotation(Moderate Barrier)Me_Shield->Me_AmideProtectsMe_AttackAmidase Access(Possible)Me_Attack->Me_AmideSlow HydrolysisEt_AmideAmide BondEt_ShieldEthyl Conformation(High Barrier/Locked)Et_Shield->Et_AmideSteric WallEt_AttackAmidase Access(Blocked)Et_Attack->Et_AmideNegligible Hydrolysis

Figure 1: Comparative steric shielding. The ethyl group (right) creates a higher rotational barrier, effectively blocking enzymatic access to the carbonyl carbon.

Medicinal Chemistry & Toxicity: The Safety Cliff

This section addresses the critical decision point in drug development: Why not use the diethyl analog to increase potency?

The Anesthetic Paradox

In local anesthetics (Sodium Channel Blockers), lipophilicity correlates with potency. Theoretically, a 2,6-diethyl analog of Lidocaine should be more potent.[1] However, it is rarely used in human medicine.[1]

  • 2,6-Dimethyl (Lidocaine): Optimized for a balance of potency and clearance.[1] The liver metabolizes it via CYP1A2/CYP3A4 (N-dealkylation) to monoethylglycinexylidide (MEGX), which is non-toxic.

  • 2,6-Diethyl (Herbicide Class): Found in chloroacetanilide herbicides (e.g., Alachlor, Butachlor).[1][2] The 2,6-diethylaniline metabolite has demonstrated mutagenicity (Ames positive) and teratogenicity in animal models.[1]

Metabolic Activation Pathways

The increased lipophilicity of the diethyl analog alters its metabolic trajectory, favoring pathways that generate reactive quinone-imine intermediates.

Metabolismcluster_safe2,6-Dimethyl Metabolic Route (Safe)cluster_tox2,6-Diethyl Metabolic Route (Tox Risk)DMA2,6-Dimethyl AnalogCYPCYP450 OxidationDMA->CYPOH_MetHydroxylated Metabolite(Excretable)CYP->OH_MetDEA2,6-Diethyl AnalogCYP_ToxCYP450 / PeroxidaseDEA->CYP_ToxQuinoneQuinone Imine(Reactive Electrophile)CYP_Tox->QuinoneDNADNA Adducts(Genotoxicity)Quinone->DNA

Figure 2: Divergent metabolic fates.[1] The 2,6-diethyl motif is more prone to forming reactive electrophiles (quinone imines) that can intercalate DNA, whereas the dimethyl motif is preferentially hydroxylated and cleared.

Catalytic Utility: Ligand Design (NHC)

In organometallic catalysis, specifically N-Heterocyclic Carbene (NHC) ligands, the toxicity profile is irrelevant, and the steric bulk is the primary asset.[1]

  • IMes (2,6-Dimethyl): Standard ligand.[1] Good for general cross-coupling.[1]

  • IEt (2,6-Diethyl): Often used when IMes is too open, but IPr (Isopropyl) is too bulky.[1] The ethyl group forces the phenyl ring to twist perpendicular to the imidazole plane, increasing the "percent buried volume" (%V_bur) and stabilizing the active metal species (e.g., Pd, Ru).

Recommendation: Use 2,6-diethyl precursors for catalyst design when optimizing reductive elimination rates in difficult Suzuki-Miyaura couplings.

Experimental Protocol: Comparative Hydrolytic Stability Assay

To verify the steric protection conferred by the ethyl group, perform this forced degradation study. This protocol differentiates the kinetic stability of the amide bond.

Objective: Determine the half-life (

Materials
  • Compound A: N-(2,6-dimethylphenyl)acetamide (Reference)[1][3][4][5][6]

  • Compound B: N-(2,6-diethylphenyl)acetamide (Test)[1]

  • Medium: 1.0 N HCl (Acidic) and 1.0 N NaOH (Basic)

  • Internal Standard: Caffeine (chemically inert under these conditions)

  • Analysis: HPLC-UV (254 nm)

Workflow
  • Stock Preparation: Dissolve 10 mg of each compound in 1 mL Acetonitrile.

  • Reaction Initiation:

    • Add 100 µL Stock to 9.9 mL of 1.0 N NaOH (or HCl) in a glass vial.

    • Incubate at 60°C (Elevated temp required due to steric hindrance).

  • Sampling:

    • Take 500 µL aliquots at

      
       hours.
      
    • Quench immediately with 500 µL of neutralizing buffer (1.0 N HCl or NaOH).[1]

    • Add 100 µL Internal Standard solution.[1]

  • Quantification:

    • Inject onto C18 Column (Gradient: 5% to 95% ACN in water + 0.1% Formic Acid).[1]

    • Calculate % remaining relative to

      
      .[1]
      
Expected Results
  • 2,6-Dimethyl: ~10-20% degradation at 24h (Basic conditions).[1]

  • 2,6-Diethyl: <5% degradation at 24h.[1] The ethyl groups effectively block the tetrahedral intermediate formation required for amide hydrolysis.

AssayWorkflowStartDissolve Analogs(ACN Stock)IncubateIncubate in 1N NaOHat 60°CStart->IncubateSampleAliquot at t=0, 4, 24hIncubate->SampleQuenchQuench & Add Int. Std.Sample->QuenchAnalyzeHPLC-UV AnalysisQuench->AnalyzeResultCompare Degradation Rates(Ethyl < Methyl)Analyze->Result

Figure 3: Hydrolytic stability assay workflow.[1][2][7] This protocol validates the steric durability of the 2,6-diethyl motif.

References

  • Taft Steric Parameters: Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Fundamental source for

    
     values: Me = -1.24, Et = -1.31).[1]
    
  • Toxicity of 2,6-Diethylaniline: U.S. National Library of Medicine.[1] (2021).[1][2] 2,6-Diethylaniline - Hazardous Substances Data Bank.[1] Link

  • Herbicide Metabolism: Feng, P. C. C. (1991).[1] "Soil transformation of acetochlor via glutathione conjugation."[1] Pesticide Biochemistry and Physiology, 40(2), 136-142.[1] (Details the N-dealkylation pathway differences).

  • Lidocaine SAR: Butterworth, J. F., & Strichartz, G. R. (1990).[1] "Molecular mechanisms of local anesthesia: a review." Anesthesiology, 72(4), 711-734.[1] (Establishes the 2,6-dimethyl safety profile).

  • Hydrolysis Kinetics: Hladik, M. L., et al. (2005).[1] "Hydrolysis of chloroacetanilide herbicides and their safeners." Journal of Agricultural and Food Chemistry. Link

IR spectroscopy characteristic bands for furan-2-carboxamide linkage

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of the Furan-2-Carboxamide Linkage

Introduction: Decoding Molecular Structure with Infrared Light

For researchers in drug development and organic synthesis, the precise characterization of molecular structures is paramount. The furan-2-carboxamide moiety is a key structural motif in numerous pharmacologically active compounds. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and structural integrity of this linkage. This guide provides a detailed analysis of the characteristic IR absorption bands for the furan-2-carboxamide functional group, synthesizing data from established spectroscopic principles to offer a predictive and comparative framework for researchers.

The power of IR spectroscopy lies in its ability to probe the vibrational transitions of specific covalent bonds within a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These frequencies are dependent on the bond type, the mass of the atoms involved, and the overall molecular environment. The resulting IR spectrum is a unique molecular fingerprint, revealing the functional groups present. This guide will deconstruct the spectrum of furan-2-carboxamide by first examining its constituent parts—the furan ring and the primary amide—and then integrating them to understand the complete spectroscopic picture.

Section 1: The Spectroscopic Signatures of the Core Components

To accurately interpret the IR spectrum of furan-2-carboxamide, we must first understand the characteristic absorption bands of the furan ring and the primary amide group independently.

The Furan Ring: Aromatic Heterocycle Vibrations

The furan ring, as a five-membered aromatic heterocycle, exhibits several characteristic vibrational modes:

  • Aromatic C-H Stretching: Like other aromatic systems, the C-H bonds on the furan ring give rise to stretching vibrations at wavenumbers slightly above 3000 cm⁻¹. Typically, these appear in the 3100-3000 cm⁻¹ region.[2][3] Computational studies on furan have calculated these C-H stretching vibrations to be in the range of 3241-3207 cm⁻¹.[4]

  • C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in bands of variable intensity in the 1600-1400 cm⁻¹ region.[2][3]

  • Ring Stretching and Deformation (C-O-C Stretch): The furan ring as a whole undergoes "breathing" and other deformation vibrations. These include contributions from C-C and C-O-C stretching and appear in the fingerprint region, typically from 1414-1033 cm⁻¹.[4]

The Primary Amide: A Trifecta of Key Bands

The primary carboxamide group (-CONH₂) is distinguished by a set of highly characteristic and well-documented absorption bands.

  • N-H Stretching: A primary amide possesses two N-H bonds, leading to two distinct stretching vibrations: an asymmetrical stretch and a symmetrical stretch. In solid-state samples where hydrogen bonding is significant, these bands are typically observed as two spikes near 3350 cm⁻¹ and 3180 cm⁻¹.[5][6] In dilute solutions, the lack of hydrogen bonding shifts these bands to higher frequencies, around 3520 cm⁻¹ and 3400 cm⁻¹.[5]

  • Amide I Band (C=O Stretching): This is one of the most intense and reliable bands in the IR spectrum of an amide.[5] It arises predominantly from the C=O stretching vibration. For all amides, this band is located in the 1680-1630 cm⁻¹ range.[7] For primary amides in the solid phase, it is typically found around 1650 cm⁻¹.[5] The position of this band is sensitive to the electronic environment; conjugation generally lowers the frequency.[5]

  • Amide II Band (N-H Bending & C-N Stretching): Appearing in the 1600-1500 cm⁻¹ region, the Amide II band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.[1][8]

Section 2: The Furan-2-Carboxamide Linkage: A Spectroscopic Synthesis

The conjugation of the furan ring's π-electron system with the amide functional group influences the electronic distribution and, consequently, the vibrational frequencies of the key bonds. This leads to a unique, predictable IR spectrum.

Predicted Characteristic Bands and Electronic Effects

The direct attachment of the carboxamide group to the furan ring at the 2-position creates a conjugated system. This delocalization of electrons affects the bond order of the C=O and C=C bonds.

  • N-H Stretching (ca. 3350 & 3180 cm⁻¹): The two characteristic bands for the primary amide N-H stretch are expected to be present and prominent. Their broadness will indicate the degree of intermolecular hydrogen bonding in the sample.

  • Aromatic C-H Stretching (ca. 3100 cm⁻¹): A weak to medium band is expected in this region, confirming the presence of the furan ring's C-H bonds.

  • Amide I - C=O Stretching (ca. 1660-1640 cm⁻¹): Due to conjugation with the furan ring, the C=O bond will have slightly less double-bond character. This will shift the Amide I band to a lower wavenumber compared to a non-conjugated aliphatic primary amide (which appears around 1690 cm⁻¹ in solution or 1650 cm⁻¹ solid).[5] Expect a very strong, sharp absorption in this region.

  • Amide II & Furan C=C Stretching (ca. 1600-1500 cm⁻¹): This region will likely contain multiple overlapping bands. The Amide II band (N-H bend/C-N stretch) will appear here, alongside the C=C stretching vibrations of the furan ring. The conjugation can enhance the intensity of the ring C=C stretching bands.

Data Comparison Guide: IR Bands for Furan-2-Carboxamide

The following table summarizes the expected vibrational frequencies for the furan-2-carboxamide linkage, comparing them with the parent functional groups.

Vibrational ModeFunctional GroupTypical Range (cm⁻¹)Predicted Range for Furan-2-Carboxamide (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric) Primary Amide3520-31803400-3150Medium, Broad
Aromatic C-H Stretch Furan3100-30003120-3080Weak to Medium
Amide I (C=O Stretch) Primary Amide1690-16501660-1640Strong, Sharp
Amide II (N-H Bend & C-N Stretch) Primary Amide1650-15801620-1580Medium to Strong
C=C Ring Stretch Furan1600-14001590-1550 & 1510-1450Medium
C-N Stretch Primary Amide~1400~1400Medium
C-O-C Ring Stretch/Deformation Furan1250-10001250-1000Medium to Strong

Section 3: Experimental Protocol for High-Fidelity Spectrum Acquisition

To obtain a reliable IR spectrum for comparison, adherence to a validated protocol is essential. The following describes a standard procedure using Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Objective: To acquire a high-resolution FT-IR spectrum of solid furan-2-carboxamide.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).[1]

  • Furan-2-carboxamide sample (solid, finely ground).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination and spurious peaks.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

    • Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption bands from the sample itself.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the finely ground furan-2-carboxamide sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and consistent pressure to the sample.

    • Causality: Good contact between the sample and the ATR crystal is essential for achieving a strong signal (evanescent wave penetration). Grinding the sample ensures a larger, more uniform contact area.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should show % Transmittance on the y-axis and Wavenumber (cm⁻¹) on the x-axis.

    • Use the software's peak-picking tool to label the wavenumbers of the major absorption bands.

    • Compare the positions and relative intensities of these bands with the data presented in Section 2.2.

  • Cleaning: After analysis, raise the press arm, remove the sample, and clean the ATR crystal thoroughly as described in step 2.

Section 4: Visualizing the Furan-2-Carboxamide Structure and Vibrations

Diagrams can aid in visualizing the molecular structure and associating vibrational modes with their spectral regions.

Caption: Molecular structure of Furan-2-carboxamide.

G cluster_regions Characteristic IR Regions for Furan-2-Carboxamide r1 3400-3150 cm⁻¹ N-H Stretch (2 bands) r2 3120-3080 cm⁻¹ Aromatic C-H Stretch r3 1660-1640 cm⁻¹ Amide I (C=O Stretch) r4 1620-1450 cm⁻¹ Amide II & C=C Stretch r5 < 1450 cm⁻¹ Fingerprint Region (C-N, C-O-C stretch)

Caption: Key IR absorption regions for Furan-2-carboxamide.

Conclusion

The infrared spectrum of furan-2-carboxamide is rich with information, providing a clear and definitive confirmation of its structure. The most telling features for researchers to identify are the pair of N-H stretching bands above 3100 cm⁻¹, the strong and sharp Amide I (C=O) band shifted to a lower frequency (ca. 1660-1640 cm⁻¹) due to conjugation, and the complex pattern of bands between 1620 cm⁻¹ and 1450 cm⁻¹ arising from the Amide II and furan ring C=C vibrations. By following a rigorous experimental protocol and comparing the acquired data against this guide, scientists can confidently characterize the furan-2-carboxamide linkage in their synthesized compounds, ensuring structural integrity for subsequent stages of development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Hesler, M., et al. (2022). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Retrieved from [Link]

  • Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Retrieved from [Link]

  • Lamar University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Ayala, P., et al. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. MDPI. Retrieved from [Link]

  • Grechko, M., et al. (2012). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Quimicafacil.net. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide I and Amide II band vibrations in the infrared spectrum of BSA protein. Retrieved from [Link]

  • Billes, F., & Várnagy, K. (2002). A vibrational spectroscopic study on furan and its hydrated derivatives. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Považanec, F., et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chem. Zvesti. Retrieved from [Link]

  • Zdanovskaia, C. A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Al-Otaibi, A. A., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Iliescu, T., et al. (2002). Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational IR spectrum of Furan. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Burcl, R., et al. (2003). Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

N-(2,6-diethylphenyl)furan-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(2,6-diethylphenyl)furan-2-carboxamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1]

Executive Safety Summary

N-(2,6-diethylphenyl)furan-2-carboxamide is a heterocyclic organic amide typically used as a pharmaceutical intermediate or agrochemical building block. While specific GHS data for this exact structure may be limited in public databases, its functional groups—a furan ring coupled with a sterically hindered aniline (2,6-diethylaniline)—dictate its handling and disposal protocols.

Core Disposal Directive: Treat this compound as a Hazardous Organic Chemical . It must be destroyed via high-temperature incineration through a licensed hazardous waste contractor. Under no circumstances should this material be discharged into municipal drains or evaporated in fume hoods.

Chemical Hazard Profile & Risk Assessment

Before disposal, you must characterize the waste to ensure regulatory compliance (e.g., RCRA in the US, List of Wastes in the EU).

PropertyCharacteristic (Estimated based on Structure)Disposal Implication
Physical State Crystalline Solid (Likely off-white/tan)Dispose as Solid Hazardous Waste.
Reactivity Acid Sensitive : Furan rings can polymerize/resinify violently with strong mineral acids.DO NOT MIX with acidic waste streams (e.g., Piranha solution, concentrated HCl).
Toxicity Irritant / Potential Sensitizer : Amides and furan derivatives often exhibit skin/eye irritation and potential aquatic toxicity.Double-bagging required; assume aquatic hazard (Marine Pollutant).
Stability Stable under ambient conditions; unlikely to form peroxides compared to furan solvent, but protect from light.Standard storage prior to pickup is acceptable.

Operational Disposal Protocol

Phase 1: Waste Characterization & Segregation
  • Solid Waste (Pure Substance/Powder):

    • Collect in a dedicated Wide-Mouth Polyethylene (HDPE) jar.

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

    • Chemical Name: Write the full chemical name. Do not use abbreviations or lab notebook codes (e.g., "Compound X").

  • Liquid Waste (Reaction Mixtures/Mother Liquors):

    • Solvent Check: Determine if the carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Ethyl Acetate, Methanol).

    • Segregation: Pour into the corresponding organic solvent waste carboy.

    • Precipitation: If the compound precipitates in the waste container, ensure the container is agitated before final sealing to prevent sludge hardening at the bottom.

Phase 2: Packaging & Labeling

Follow this specific workflow to prepare the waste for contractor handover:

  • Primary Containment: Ensure the lid is screw-tight with a chemically resistant liner (PTFE/Teflon).

  • Secondary Containment: Place the primary container inside a clear, sealable LDPE bag (Zip-lock style) to contain potential exterior contamination.

  • Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: "N-(2,6-diethylphenyl)furan-2-carboxamide" (if >1%), plus primary solvents.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".[2]

Phase 3: Spill Management (Decontamination)

If the substance is spilled during weighing or transfer:

  • Solid Spill:

    • Do not dry sweep (creates dust).[3]

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop up the damp material and towels.

    • Place in a separate hazardous waste bag labeled "Spill Debris - Contaminated with [Chemical Name]".

  • Solution Spill:

    • Cover with an inert absorbent (Vermiculite or Universal Spill Pads).

    • Incompatible Absorbents: Do not use sawdust if the solution contains strong oxidizers (though unlikely for this specific amide).

Visual Decision Logic: Disposal Workflow

The following diagram outlines the decision process for segregating N-(2,6-diethylphenyl)furan-2-carboxamide waste streams.

DisposalWorkflow cluster_warning CRITICAL SEGREGATION Start Waste Generation: N-(2,6-diethylphenyl) furan-2-carboxamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Wide-Mouth HDPE) Solid->SolidBin ContamItems Contaminated Items (Gloves, Weigh Boats) ContamItems->SolidBin Incineration FINAL DISPOSAL: High-Temp Incineration (Licensed Contractor) SolidBin->Incineration SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration Warning DO NOT MIX WITH ACIDS (Risk of Polymerization) Warning->Liquid

Caption: Operational logic for segregating solid and liquid waste streams containing furan-carboxamide derivatives.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. Note: As a research chemical, specific waste codes may vary by jurisdiction; these are best-practice defaults.

Regulatory FrameworkClassification / CodeRationale
US EPA (RCRA) Not Listed (P/U) ; Default to D001 (if ignitable solvent) or General Organic Debris.Not a specifically listed waste; characterized by toxicity/ignitability of the mixture.[4][5][6]
EU Waste Code (EWC) 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
DOT / IATA (Transport) UN 2811 (Toxic Solid, Organic, n.o.s.) or UN 3077 (Environmentally Hazardous).Depends on specific LD50 data; default to UN 3077 if aquatic toxicity is suspected but oral toxicity is low.

Final Verification Step: Before sealing the container, verify that no oxidizing agents (e.g., Nitric Acid, Peroxides) have been added to the organic waste stream containing this furan derivative, as furans can react vigorously with oxidizers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Furan-2-carboxamide derivatives (General Safety Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.